3-Bromo-5-methylbenzene-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYSYHSTNHHVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646223 | |
| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-33-2 | |
| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride. Due to its reactive sulfonyl chloride group and the presence of bromo and methyl functionalities, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document covers its chemical identity, physicochemical properties, a representative synthesis protocol, and its key reactions, with a focus on applications relevant to drug discovery and development.
Chemical Identity and Properties
This compound is an organic compound featuring a benzene ring substituted with a bromo, a methyl, and a sulfonyl chloride group at positions 3, 5, and 1, respectively. The presence of the highly reactive sulfonyl chloride moiety makes it a valuable precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885520-33-2 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | [2] |
| InChI Key | BSYSYHSTNHHVJL-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.0 | [2] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 268.90331 |
| [M+Na]⁺ | 290.88525 |
| [M-H]⁻ | 266.88875 |
| [M+NH₄]⁺ | 285.92985 |
| Source: PubChemLite.[2] |
Synthesis and Experimental Protocols
Representative Protocol: Chlorosulfonation of 3-Bromo-1-methylbenzene
This protocol is a representative procedure for the synthesis of arylsulfonyl chlorides and may require optimization for this specific substrate.
Objective: To synthesize this compound from 3-Bromo-1-methylbenzene (m-bromotoluene).
Materials:
-
3-Bromo-1-methylbenzene
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-Bromo-1-methylbenzene (1 equivalent) in a suitable solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a bromo-methyl substituted phenyl ring, makes it a versatile building block for the synthesis of a wide range of novel molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectral characterization of this compound, aimed at supporting research and development activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound. Where experimental data for the target compound is unavailable, predicted values or data from structurally similar compounds are provided for estimation and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 885520-33-2 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | White to off-white solid (typical for aryl sulfonyl chlorides) | General knowledge |
| Melting Point | No experimental data found. For comparison, 3-Bromobenzenesulfonyl chloride has a melting point of 30-33 °C. | |
| Boiling Point | 337.2 ± 35.0 °C (Predicted) | |
| Density | No experimental data found. For comparison, 3-Bromobenzenesulfonyl chloride has a density of 1.773 g/mL at 25 °C. | |
| Flash Point | 157.7 ± 25.9 °C (Predicted) | [2] |
Table 2: Solubility and Storage Information
| Property | Details | Source/Notes |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Reacts with protic solvents like water and alcohols. | General knowledge of aryl sulfonyl chlorides |
| Storage Conditions | Store in an inert atmosphere at room temperature. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. | [1] |
Synthesis and Purification
The synthesis of this compound can be approached through established methods for the preparation of aryl sulfonyl chlorides. The two primary routes involve the chlorosulfonation of the corresponding substituted toluene or the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction.
Experimental Protocols
1. Synthesis via Chlorosulfonation of 3-Bromo-5-methyltoluene (Hypothetical Protocol)
This method involves the direct reaction of 3-bromo-5-methyltoluene with chlorosulfonic acid.
-
Materials: 3-Bromo-5-methyltoluene, Chlorosulfonic acid, Dichloromethane (DCM), Crushed ice, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a fume hood, dissolve 3-bromo-5-methyltoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
2. Synthesis via Diazotization of 3-Bromo-5-methylaniline (General Procedure)
This route involves the conversion of 3-bromo-5-methylaniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst.
-
Materials: 3-Bromo-5-methylaniline, Hydrochloric acid, Sodium nitrite, Sulfur dioxide, Copper(I) chloride, Acetic acid.
-
Procedure:
-
Dissolve 3-bromo-5-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purification
The crude this compound can be purified by recrystallization.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized compound. While obtaining the actual spectra can be dependent on the supplier, the expected spectral features are outlined below.
Table 3: Spectroscopic Data for this compound
| Spectrum | Expected Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the aliphatic region (δ ~2.5 ppm). The integration of these signals will correspond to the number of protons. |
| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon of the methyl group will appear at a higher field (δ ~20 ppm). The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. |
| FTIR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected around 1370 cm⁻¹ and 1180 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ will be observed. Fragmentation will likely involve the loss of the chlorine atom and the SO₂ group. |
Reactivity and Applications
This compound is a reactive compound that participates in typical reactions of aryl sulfonyl chlorides. The sulfonyl chloride group is a good leaving group and is susceptible to nucleophilic attack.
-
Reactions with Nucleophiles: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.
-
Friedel-Crafts Reactions: The sulfonyl chloride can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form sulfones.
-
Applications in Drug Development: While no specific signaling pathways directly modulated by this compound have been identified in the public domain, its derivatives, particularly sulfonamides, are a well-established class of therapeutic agents with a broad range of biological activities. The presence of the bromo and methyl substituents allows for further chemical modifications, making it a valuable scaffold for combinatorial chemistry and the development of new drug candidates. For instance, a structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to regulate TLR/NF-κB signaling pathways in the context of inflammatory bowel disease.[3][4]
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of an aryl sulfonyl chloride, which is applicable to this compound.
Caption: General workflow for the synthesis and purification of aryl sulfonyl chlorides.
General Reactivity of Aryl Sulfonyl Chlorides
This diagram illustrates the common reactions of aryl sulfonyl chlorides with various nucleophiles.
References
Structural Analysis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 3-bromo-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are based on closely related analogs and are indicated as such.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClO₂S | [1][2] |
| Molecular Weight | 269.54 g/mol | [1] |
| CAS Number | 885520-33-2 | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 30-33 °C (for 3-bromobenzenesulfonyl chloride) | |
| Boiling Point | 90-91 °C at 0.5 mmHg (for 3-bromobenzenesulfonyl chloride) | |
| Solubility | Soluble in most organic solvents; reacts with protic solvents (e.g., water, alcohols) | - |
Synthesis
A probable and direct synthetic route to this compound is the electrophilic aromatic substitution (chlorosulfonation) of 3-bromotoluene using chlorosulfonic acid.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Chlorosulfonation of 3-Bromotoluene
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.
Materials:
-
3-Bromotoluene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromotoluene (1 equivalent). Dissolve the starting material in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water and saturated aqueous sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Caption: Step-by-step workflow for the synthesis and purification.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.
-
Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.5-8.0 ppm). Due to the substitution pattern, these protons will appear as singlets or narrowly split doublets/triplets. The proton between the bromo and sulfonyl chloride groups is expected to be the most downfield.
-
Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.4-2.6 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display six signals for the aromatic carbons and one for the methyl carbon.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons directly attached to the bromine, sulfonyl chloride, and methyl groups will have characteristic chemical shifts. The carbon attached to the sulfonyl chloride group will be significantly downfield.
-
Methyl Carbon (1C): A signal in the aliphatic region (typically δ 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group.
-
S=O Asymmetric Stretch: A strong band in the region of 1370-1390 cm⁻¹.
-
S=O Symmetric Stretch: A strong band in the region of 1170-1190 cm⁻¹.
-
C-S Stretch: A band in the region of 650-750 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Signals in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern (M, M+2, M+4).
-
Fragmentation: Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom (-Cl) and the entire sulfonyl chloride group (-SO₂Cl).
Caption: Relationship between molecular structure and expected spectroscopic data.
This technical guide provides a foundational understanding of the structural and synthetic aspects of this compound. The provided experimental protocol offers a viable route for its synthesis, and the predicted spectroscopic data will be invaluable for its characterization. Researchers are advised to consult safety data sheets (SDS) for all chemicals used and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide to the Reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group, a bromine atom, and a methyl-substituted benzene ring, allows for a diverse range of chemical transformations. The sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and C-N coupled systems. The methyl group, in turn, influences the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its core reactions, and offering insights into its application in synthetic chemistry.
Core Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group and the susceptibility of the aryl bromide to engage in cross-coupling reactions.
Nucleophilic Substitution at the Sulfonyl Group: Sulfonamide and Sulfonate Ester Formation
The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters.
Reaction with Amines (Sulfonamide Formation):
This is one of the most fundamental reactions of sulfonyl chlorides. The reaction with primary or secondary amines, typically in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct, yields sulfonamides. Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and hypoglycemic properties.
General Experimental Protocol for Sulfonamide Synthesis:
To a solution of an amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup usually involves washing with aqueous acid and brine, followed by drying of the organic layer and purification by column chromatography.
Logical Relationship: Sulfonamide Formation
Synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy: The Sandmeyer Approach
The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer-type reaction. This well-established methodology involves two primary transformations:
-
Diazotization: The starting material, 3-bromo-5-methylaniline, is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium at low temperatures.
-
Sulfochlorination: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride. This reaction is a modification of the classic Sandmeyer reaction.[1][2][3][4][5]
This approach offers excellent regiocontrol and is amenable to a variety of substituted anilines.[6]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound, based on established general protocols for Sandmeyer-type sulfochlorination reactions.[6][7]
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol of starting aniline) | Role |
| 3-Bromo-5-methylaniline | C₇H₈BrN | 186.05 | 1.86 g (10 mmol) | Starting Material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~10 mL | Solvent/Acid Catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Diazotizing Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~60 mL | Solvent for SO₂ |
| Sulfur Dioxide | SO₂ | 64.07 | Saturated Solution | Reagent |
| Copper(I) Chloride | CuCl | 98.99 | 1.5 g | Catalyst |
| Ice | H₂O | 18.02 | As needed | Cooling |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |
Table 2: Reaction Parameters
| Parameter | Value |
| Diazotization Temperature | -10°C to -5°C |
| Sulfochlorination Temperature | Maintained below 30°C |
| Reaction Time (Diazotization) | ~45 minutes |
| Reaction Time (Sulfochlorination) | ~30 minutes for addition |
| Work-up Procedure | Aqueous work-up and extraction |
Detailed Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of arylsulfonyl chlorides via the Sandmeyer reaction.[6]
3.1. Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, dissolve 1.86 g (10 mmol) of 3-bromo-5-methylaniline in 10 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to -10°C in an ice-salt bath with gentle stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution. Maintain the temperature between -10°C and -5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 45 minutes at the same temperature to ensure complete diazotization.
3.2. Preparation of the Sulfur Dioxide-Copper(I) Chloride Reagent
-
In a 500 mL beaker equipped with a magnetic stirrer, add 60 mL of glacial acetic acid.
-
Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.
-
To this saturated solution, add 1.5 g of copper(I) chloride. Continue bubbling sulfur dioxide until the initial yellow-green suspension turns to a blue-green color.
-
Cool this mixture in an ice bath.
3.3. The Sandmeyer Reaction
-
Once the temperature of the sulfur dioxide-copper(I) chloride reagent is below 10°C, slowly add the previously prepared diazonium salt solution in portions over a period of approximately 30 minutes.
-
Significant foaming may occur upon addition; this can be controlled by the slow addition rate and occasional addition of a few drops of diethyl ether.
-
The temperature of the reaction mixture should be carefully monitored and maintained below 30°C during the addition.
3.4. Isolation and Purification of the Product
-
After the addition of the diazonium salt is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as a mixture of hexane and ethyl acetate.
-
Dry the purified product under vacuum to obtain this compound.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectral Data of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 3-Bromo-5-methylbenzene-1-sulfonyl chloride. Due to the limited availability of experimental spectra for this specific compound, this report leverages spectral data from structurally analogous molecules to provide a robust and scientifically-grounded prediction of its key spectral features. This document also outlines comprehensive experimental protocols for the acquisition of such data and includes a workflow diagram for the structural elucidation of similar organic compounds.
Predicted Spectral Data
The spectral data for this compound has been predicted based on the known spectral characteristics of related compounds, including m-bromotoluene, benzenesulfonyl chloride, 3-bromobenzenesulfonyl chloride, and p-toluenesulfonyl chloride. The additive effects of the bromo, methyl, and sulfonyl chloride substituents on the benzene ring have been considered to estimate the chemical shifts, vibrational frequencies, and mass fragmentation patterns.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons and the methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.9 - 8.1 | s (singlet) | - |
| H-4 | ~ 7.8 - 8.0 | s (singlet) | - |
| H-6 | ~ 7.7 - 7.9 | s (singlet) | - |
| -CH₃ | ~ 2.5 | s (singlet) | - |
-
Rationale: The electron-withdrawing sulfonyl chloride group is expected to significantly deshield the ortho (H-2, H-6) and para (H-4) protons, shifting their signals downfield. The bromine atom also contributes to deshielding. The methyl group is weakly electron-donating and would have a minor shielding effect. Due to the meta-substitution pattern of all three groups, the coupling between the aromatic protons is expected to be very small (meta coupling, J ≈ 2-3 Hz) and may result in the signals appearing as sharp singlets or broadened singlets. The methyl protons, being isolated from other protons, will appear as a distinct singlet.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum would show six distinct signals for the aromatic carbons and one for the methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (-SO₂Cl) | ~ 142 - 145 |
| C-2 | ~ 130 - 133 |
| C-3 (-Br) | ~ 122 - 125 |
| C-4 | ~ 138 - 141 |
| C-5 (-CH₃) | ~ 145 - 148 |
| C-6 | ~ 127 - 130 |
| -CH₃ | ~ 21 - 23 |
-
Rationale: The carbon atoms directly attached to the electron-withdrawing sulfonyl chloride (C-1) and the electronegative bromine (C-3) will be significantly deshielded. The carbon bearing the methyl group (C-5) will also be downfield. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The methyl carbon will appear in the typical aliphatic region.
Predicted Infrared (IR) Spectral Data
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and substituted benzene functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| S=O | ~ 1370 - 1390 | Asymmetric stretch |
| S=O | ~ 1170 - 1190 | Symmetric stretch |
| C-H (aromatic) | ~ 3050 - 3100 | Stretch |
| C-H (methyl) | ~ 2850 - 2960 | Stretch |
| C=C (aromatic) | ~ 1450 - 1600 | Stretch |
| C-Br | ~ 550 - 650 | Stretch |
| S-Cl | ~ 550 - 600 | Stretch |
-
Rationale: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are highly characteristic. The aromatic C-H and C=C stretching vibrations will be present in their usual regions. The C-Br and S-Cl stretching vibrations are expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired using electrospray ionization (ESI), would provide information about the molecular weight and fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation | Notes |
| 268/270 | [M+H]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 233 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 189/191 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |
-
Rationale: The molecular ion peak will exhibit a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of the chlorine atom, the entire sulfonyl chloride group, and fragmentation of the aromatic ring.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for samples with low solubility or for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Lock and shim the instrument as described for ¹H NMR.
-
Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-1024) to achieve an adequate signal-to-noise ratio.
-
Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
Processing: The instrument software will process the raw data to generate the mass spectrum.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis and structural elucidation of an organic compound like this compound.
Conclusion
The Biological Activity of 3-Bromo-5-methylbenzenesulfonamides and Related Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its inherent ability to interact with biological targets, particularly metalloenzymes, has led to the development of drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the biological activities of 3-bromo-5-methylbenzenesulfonamides and structurally related compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While specific data for the 3-bromo-5-methyl substitution pattern is limited in publicly available research, this guide draws upon data from closely related bromo-substituted benzenesulfonamide derivatives to provide a thorough understanding of their potential therapeutic applications.
Anticancer Activity
Bromo-substituted benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through multiple mechanisms of action. These include the inhibition of key enzymes involved in tumor growth and proliferation, induction of apoptosis, and cell cycle arrest.[2][3]
Enzyme Inhibition
A primary mechanism by which benzenesulfonamide derivatives exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell survival and progression.
Recent studies have identified novel sulfonamide derivatives as potent activators of tumor pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. One such derivative, compound 9b, demonstrated a potent and selective antiproliferative effect against A549 lung cancer cells.[4] Activation of PKM2 leads to a decrease in lactate production and an increase in reactive oxygen species, ultimately inducing apoptosis.[4]
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key targets for anticancer drug development.[3] Benzenesulfonamides are well-established inhibitors of these zinc-containing metalloenzymes.[1] Inhibition of CA IX and XII can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis. Several beta-lactam substituted benzenesulfonamides have shown potent inhibition of hCA I and II, with some also exhibiting significant anticancer activity against the MCF-7 breast cancer cell line.[5]
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase involved in this process. Novel sulfonamide derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant cytotoxicity against various cancer cell lines, including HCT-116, HepG-2, and MCF-7.[6]
Bromodomain-containing proteins, such as BRD4, are epigenetic readers that play a crucial role in the regulation of oncogenes. A specific derivative, 3-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide, has been synthesized and evaluated as a BRD4 inhibitor for the potential treatment of acute myeloid leukemia.[7]
Cell Cycle Arrest and Apoptosis
In addition to enzyme inhibition, bromo-substituted benzenesulfonamides can induce cell cycle arrest and apoptosis in cancer cells. For example, some novel sulfonamides have been shown to cause G2/M and Pre-G1 phase arrest in the cell cycle, leading to programmed cell death.[4][6]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected bromo-substituted benzenesulfonamide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6 | HCT-116 | 3.53 | VEGFR-2 Inhibition | [6] |
| Compound 6 | HepG-2 | 3.33 | VEGFR-2 Inhibition | [6] |
| Compound 6 | MCF-7 | 4.31 | VEGFR-2 Inhibition | [6] |
| Compound 15 | - | 0.0787 (VEGFR-2) | VEGFR-2 Inhibition | [6] |
| Compound 3a | - | 0.17 (EGFR) | EGFR Inhibition | [6] |
| Compound 5f | MCF-7 | - (Promising) | - | [5] |
| Compound 5h | MCF-7 | - (Promising) | - | [5] |
| Compound 5l | MCF-7 | - (Promising) | - | [5] |
| Compound 9b | A549 | Potent & Selective | PKM2 Activation | [4] |
Enzyme Inhibition Beyond Cancer
The inhibitory activity of bromo-substituted benzenesulfonamides extends to a variety of other enzymes with therapeutic relevance.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibitors of AChE and BChE are used in the treatment of Alzheimer's disease. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of these enzymes.[8][9]
α-Glycosidase and α-Amylase Inhibition
Inhibition of α-glycosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. Benzenesulfonamide-piperazine hybrids have demonstrated inhibitory potential against α-glucosidase.[9]
Glutathione S-Transferase (GST) and Tyrosinase Inhibition
Benzenesulfonamide derivatives have also been shown to inhibit GST, an enzyme involved in detoxification and drug resistance, and tyrosinase, a key enzyme in melanin synthesis.[8][9]
Quantitative Data on Enzyme Inhibition
The following table summarizes the enzyme inhibitory activity of selected bromo-substituted benzenesulfonamide derivatives.
| Compound Series/ID | Target Enzyme | Ki (µM or nM) | Reference |
| 10 and 10i series | Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 µM | [8] |
| 10 and 10i series | α-Glycosidase | 95.73 ± 13.67 – 102.45 ± 11.72 µM | [8] |
| Various series | Glutathione S-Transferase (GST) | 22.76 ± 1.23 – 49.29 ± 4.49 µM | [8] |
| Compound 5 | Acetylcholinesterase (AChE) | IC50: 1.003 mM | [9] |
| Compounds 2 and 5 | Butyrylcholinesterase (BChE) | IC50: 1.008 mM | [9] |
| Compound 4 | Tyrosinase | IC50: 1.19 mM | [9] |
| Compound 3 | α-Glucosidase | IC50: 1.000 mM | [9] |
| Compound 5a | hCA II | 69.56 nM | [5] |
| Compound 5d | hCA II | 39.64 nM | [5] |
| Various | Acetylcholinesterase (AChE) | 30.95 – 154.50 nM | [5] |
Antimicrobial and Anti-inflammatory Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents. Newer derivatives continue to be explored for their activity against a range of bacteria and fungi.[10] Additionally, some compounds have demonstrated anti-inflammatory properties, for instance, by inhibiting carrageenan-induced rat paw edema.[10]
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activity of bromo-substituted benzenesulfonamides.
General Synthesis of Benzenesulfonamide Derivatives
A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. For example, N-substituted benzenesulfonamides can be prepared by reacting the corresponding benzenesulfonyl chloride with an amino acid in the presence of a base like sodium carbonate. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. The final product is often purified by acidification and recrystallization.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the conversion of MTT to formazan by mitochondrial reductases in viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay depends on the target enzyme.
The esterase activity of carbonic anhydrase is measured using 4-nitrophenyl acetate as a substrate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm. The assay is performed in the presence and absence of the inhibitor to determine the inhibitory potency (Ki).
Kinase activity can be measured using various methods, including ELISA-based assays or radiometric assays that measure the incorporation of radioactive phosphate into a substrate. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. dovepress.com [dovepress.com]
- 4. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl chloride Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-bromo-5-methylbenzene-1-sulfonyl chloride represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.
Introduction
The benzenesulfonamide moiety is a well-established pharmacophore present in numerous clinically approved drugs. The versatility of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives through reactions with various amines. The specific substitution pattern of a bromine atom and a methyl group at the 3 and 5 positions of the benzene ring, respectively, imparts distinct physicochemical properties that can influence biological activity and selectivity. This guide will explore the synthesis of these derivatives and their potential as anticancer and enzyme-inhibiting agents.
Synthesis of 3-Bromo-5-methylbenzenesulfonamide Derivatives
The primary route for the synthesis of 3-bromo-5-methylbenzenesulfonamide derivatives involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-Aryl-3-bromo-5-methylbenzenesulfonamides
This protocol is adapted from established methods for the synthesis of N-arylsulfonamides.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add the desired substituted aniline (1.0-1.2 equivalents) followed by the dropwise addition of a base such as pyridine or triethylamine (1.2-1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-bromo-5-methylbenzenesulfonamide derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives have been investigated for a wide range of biological activities. The data presented below is for structurally related benzenesulfonamides, providing an indication of the potential for derivatives of this compound.
Anticancer Activity
Many benzenesulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, including enzyme inhibition and disruption of key signaling pathways.
Table 1: Cytotoxicity of Representative Benzenesulfonamide Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(Heterocyclylphenyl)benzenesulfonamides | SW480 (Colon) | Varies | [1] |
| N-(Heterocyclylphenyl)benzenesulfonamides | HCT116 (Colon) | Varies | [1] |
| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa (Cervical) | Sub-micromolar | [2] |
| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF7 (Breast) | Sub-micromolar | [2] |
| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | HT-29 (Colon) | Sub-micromolar | [2] |
| Novel Sulfonamide Derivatives | HeLa (Cervical) | < 360 | [3] |
| Novel Sulfonamide Derivatives | MDA-MB-468 (Breast) | < 30 | [3] |
| Novel Sulfonamide Derivatives | MCF-7 (Breast) | < 128 | [3] |
| Benzenesulfonamides incorporating s-triazines | MDA-MB-468 (Breast) | Varies (GI% up to 62%) | [4] |
Enzyme Inhibition
The sulfonamide moiety is a known zinc-binding group, making these compounds effective inhibitors of metalloenzymes such as carbonic anhydrases and urease.
Table 2: Enzyme Inhibitory Activity of Representative Benzenesulfonamide Derivatives
| Compound/Derivative Class | Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |
| Coumarin Sulfonamides | Carbonic Anhydrase IX | Varies | [5] |
| Benzenesulfonamides incorporating s-triazines | Carbonic Anhydrase IX | Kᵢ = 38.8 nM (most active) | [4] |
| Chlorinated Sulfonamides | Urease | Varies | [6] |
Experimental Protocols for Biological Assays
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Protocol for Carbonic Anhydrase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase (CA) using a stopped-flow spectrophotometer to measure the CO₂ hydration activity.[5]
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
Test compounds (dissolved in DMSO)
-
Buffer (e.g., Tris-HCl or HEPES)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate a solution of the CA isoenzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[5]
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The initial rates of the CA-catalyzed CO₂ hydration reaction are recorded.
-
Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the initial velocity data to the appropriate inhibition model.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many benzenesulfonamide derivatives are still under investigation, several studies have implicated their interference with key cellular signaling pathways, particularly in the context of cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[9] In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes like c-myc and cyclin D1, promoting cell proliferation.[10][11] Some benzenesulfonamide derivatives have been shown to inhibit this pathway by interfering with the interaction between β-catenin and its transcriptional co-activators.[1]
Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by some benzenesulfonamide derivatives.
Experimental Workflow for Synthesis and Evaluation
The overall process for developing and testing new this compound derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: General experimental workflow for the synthesis and biological evaluation of 3-bromo-5-methylbenzenesulfonamide derivatives.
Conclusion
Derivatives of this compound are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening against various biological targets. The data on related benzenesulfonamides suggest that these compounds are promising candidates for anticancer and enzyme inhibitory drugs. Further research, including comprehensive structure-activity relationship studies and detailed mechanistic investigations, is warranted to fully explore the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers to design and execute such studies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Bromo-5-methylbenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Technical Overview
For Immediate Release
Shanghai, China – December 27, 2025 – 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a key aromatic sulfonyl chloride, is a versatile building block in the synthesis of a wide array of medicinally relevant compounds. Its unique substitution pattern, featuring a bromine atom and a methyl group at the meta positions relative to the sulfonyl chloride moiety, offers chemists a valuable scaffold for generating structurally diverse molecules with a range of biological activities. This technical guide explores the applications of this reagent in medicinal chemistry, focusing on its role in the development of novel therapeutic agents.
While specific, named drug candidates derived from this compound are not extensively documented in publicly available literature, the reactivity of the sulfonyl chloride group provides a clear pathway to a broad class of compounds known as sulfonamides. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a common feature in many approved drugs.
Core Synthesis Reaction
The fundamental application of this compound in medicinal chemistry is its reaction with various amines to form the corresponding 3-bromo-5-methyl-benzenesulfonamides. This reaction provides a modular approach to drug discovery, where the properties of the final compound can be fine-tuned by varying the amine component.
Figure 1. General synthetic workflow for the preparation of 3-bromo-5-methyl-benzenesulfonamide derivatives and their subsequent biological evaluation.
Potential Therapeutic Applications
Although direct examples are scarce in the literature for this specific reagent, the broader class of brominated and methylated benzenesulfonamides has been explored for various therapeutic targets. The presence of the bromo and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. For instance, the lipophilicity introduced by these substituents can affect cell permeability and binding to target proteins.
Potential areas of investigation for derivatives of this compound include:
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. The unique substitution pattern of this reagent could lead to novel sulfonamides with improved efficacy or a different spectrum of activity.
-
Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases. The 3-bromo-5-methylphenyl group can be explored as a non-peptidic scaffold to interact with specific pockets in enzyme active sites.
-
Anticancer Agents: Many modern cancer therapies involve the inhibition of specific signaling pathways. Sulfonamide-containing molecules have been developed as inhibitors of various targets in oncology.
Experimental Protocol: General Synthesis of 3-Bromo-5-methyl-benzenesulfonamides
The following is a generalized experimental protocol for the synthesis of sulfonamides from this compound. This procedure can be adapted for a wide range of amine starting materials.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Aqueous base (e.g., saturated NaHCO₃) for workup
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or aqueous acid.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with aqueous acid, water, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 3-bromo-5-methyl-benzenesulfonamide.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Conclusion
While the direct application of this compound in the development of specific, publicly disclosed drug candidates is not widely reported, its potential as a versatile building block in medicinal chemistry is evident. The straightforward synthesis of a diverse library of sulfonamides from this reagent allows for the exploration of a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully uncover its potential in the discovery of novel therapeutic agents. The synthetic methodologies and strategic considerations outlined in this guide provide a foundation for researchers and drug development professionals to explore the utility of this valuable chemical scaffold.
An In-depth Technical Guide to 3-bromo-5-methylbenzenesulfonyl chloride: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-5-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with potential applications as a building block in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document details probable synthesis routes, expected chemical properties and reactivity, and explores its potential in the development of novel therapeutic agents. Detailed experimental protocols, adapted from similar compounds, are provided to guide researchers in its synthesis and derivatization.
Introduction
Benzenesulfonyl chlorides are a pivotal class of reagents in organic chemistry, widely utilized for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The substituent pattern on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the biological activity of its derivatives. The presence of a bromine atom and a methyl group, as in 3-bromo-5-methylbenzenesulfonyl chloride, offers a unique combination of steric and electronic properties, making it an interesting candidate for constructing diverse molecular architectures, particularly in the realm of drug discovery. Sulfonamide-based drugs have a long history of success, with applications ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory agents. This guide aims to consolidate the available information and provide a predictive framework for the utility of 3-bromo-5-methylbenzenesulfonyl chloride.
Physicochemical Properties and Spectral Data
While experimental data for 3-bromo-5-methylbenzenesulfonyl chloride is not widely published, its basic properties can be predicted.
Table 1: Physicochemical Properties of 3-bromo-5-methylbenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 885520-33-2 | CymitQuimica |
| Molecular Formula | C₇H₆BrClO₂S | PubChem |
| Molecular Weight | 269.54 g/mol | PubChem |
| Appearance | Predicted to be a white to off-white solid | Inferred from analogues |
Table 2: Predicted and Analogue Spectral Data
| Spectrum Type | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) for 3-bromo-5-methylbenzenesulfonyl chloride | Reference Data for 5-Bromo-2-methylbenzenesulfonyl chloride[1] |
| ¹H NMR | Aromatic protons (~7.5-8.0 ppm, complex multiplet), Methyl protons (~2.5 ppm, singlet) | δ 8.20 (d, J = 2.1 Hz, 1H), 7.72 (dd, J = 8.2, 2.0 Hz, 1H), 7.31 (dd, J = 8.2, 0.8 Hz, 1H), 2.74 (s, 3H) |
| ¹³C NMR | Aromatic carbons (~120-145 ppm), Methyl carbon (~20 ppm) | δ 144.1, 138.2, 137.0, 135.0, 131.4, 120.1, 20.0 |
| IR | Strong S=O stretching bands (~1370-1410 cm⁻¹ and 1160-1210 cm⁻¹) | Not available |
| Mass Spec (MS) | Molecular ion peak corresponding to the isotopic pattern of Br and Cl | Not available |
Note: The provided NMR data is for an isomer and should be used as a guide for the expected regions of resonance for the target compound.
Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride
Two primary synthetic routes are plausible for the preparation of 3-bromo-5-methylbenzenesulfonyl chloride.
Route 1: Electrophilic Chlorosulfonylation of 3-Bromo-5-methylbenzene (m-bromotoluene)
This is a direct approach where m-bromotoluene is reacted with chlorosulfonic acid. The directing effects of the bromine (meta-directing) and the methyl group (ortho, para-directing) would likely lead to a mixture of isomers, necessitating careful purification.
Caption: Synthetic pathway via chlorosulfonylation.
Route 2: Diazotization of 3-bromo-5-methylaniline
A more regioselective method involves the diazotization of 3-bromo-5-methylaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Caption: Two-step synthesis via diazotization.
Experimental Protocols (Representative)
As a detailed experimental protocol for 3-bromo-5-methylbenzenesulfonyl chloride is not available, the following procedure for the synthesis of the isomeric 5-Bromo-2-methylbenzenesulfonyl chloride is provided as a representative method.[1]
Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride via Chlorosulfonylation[1]
Materials:
-
4-bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
Procedure:
-
A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is prepared.
-
This solution is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL).
-
The reaction mixture is stirred in an ice bath overnight, allowing the temperature to gradually increase to 10 °C.
-
The solvent is removed under reduced pressure.
-
The residue is added dropwise to ice-water.
-
The solid product that forms is collected by filtration and washed with water.
-
The crude product can be purified by crystallization or chromatography to yield the desired sulfonyl chloride.
Expected Outcome: This procedure yields a mixture of isomers, with 5-bromo-2-methylbenzenesulfonyl chloride being the major product.[1]
Chemical Reactivity and Synthetic Applications
3-bromo-5-methylbenzenesulfonyl chloride is expected to undergo typical reactions of an aromatic sulfonyl chloride. The sulfonyl chloride group is a good leaving group, making it susceptible to nucleophilic attack.
Caption: Key reactions of the sulfonyl chloride.
The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is the most common and significant reaction in the context of drug development.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters.
Potential in Drug Development and Medicinal Chemistry
The true value of 3-bromo-5-methylbenzenesulfonyl chloride lies in its potential as a scaffold for generating libraries of novel sulfonamides for biological screening. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.
The 3-bromo-5-methyl substitution pattern offers several advantages:
-
Lipophilicity and Membrane Permeability: The bromo and methyl groups increase the lipophilicity of the molecule, which can enhance cell membrane permeability and target engagement.
-
Metabolic Stability: The substitution pattern can influence the metabolic stability of the compound by blocking potential sites of oxidation.
-
Vectorial Orientation: The defined substitution provides a rigid scaffold to orient functional groups in specific vectors for optimal interaction with biological targets.
-
Further Functionalization: The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity.
Derivatives of 3-bromo-5-methylbenzenesulfonyl chloride could be investigated for a range of biological activities, including but not limited to:
-
Anticancer Activity: Many sulfonamides exhibit anticancer properties through various mechanisms, such as inhibition of carbonic anhydrase or tubulin polymerization.
-
Antibacterial/Antifungal Activity: The sulfonamide core is a classic antibacterial pharmacophore.
-
Enzyme Inhibition: The scaffold can be tailored to target specific enzyme active sites. For example, substituted benzenesulfonamides have been evaluated as inhibitors of membrane-bound phospholipase A2.
Conclusion
3-bromo-5-methylbenzenesulfonyl chloride represents a valuable, albeit under-explored, building block for synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and application by drawing parallels with closely related compounds. Its unique substitution pattern offers promising avenues for the development of novel sulfonamide-based therapeutics. Further research into the synthesis and biological evaluation of derivatives of 3-bromo-5-methylbenzenesulfonyl chloride is warranted to fully unlock its potential in drug discovery and development.
References
Methodological & Application
Synthesis of Novel Sulfonamides Using 3-Bromo-5-methylbenzene-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel sulfonamide derivatives utilizing 3-Bromo-5-methylbenzene-1-sulfonyl chloride as a key starting material. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, carbonic anhydrase inhibition, and anticancer effects. The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of novel sulfonamide candidates for drug discovery and development.
Application Notes
The synthesis of novel sulfonamides from this compound is a straightforward and versatile process, typically involving the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. The presence of the bromo and methyl functionalities on the benzene ring offers opportunities for further structural modifications, potentially influencing the biological activity and pharmacokinetic properties of the final compounds.
Key Advantages:
-
Versatility: This protocol can be adapted for a wide range of primary and secondary amines, allowing for the creation of a diverse library of sulfonamides.
-
Robustness: The reaction is generally high-yielding and proceeds under mild conditions.
-
Potential for Further Functionalization: The bromo group can serve as a handle for subsequent cross-coupling reactions, enabling further diversification of the synthesized sulfonamides.
Biological Context: Carbonic Anhydrase Inhibition
Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, edema, and certain types of cancer. The general mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.
Experimental Protocols
Protocol 1: General Synthesis of Novel Sulfonamides in an Aprotic Organic Solvent
This protocol describes a general method for the synthesis of sulfonamides using this compound and a primary or secondary amine in dichloromethane with triethylamine as a base.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir at room temperature for 10 minutes.
-
In a separate container, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of this compound dropwise to the amine solution over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated NaHCO3 solution (2 x 15 mL), and finally with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Protocol 2: Synthesis of Novel Sulfonamides in Pyridine
This protocol is suitable for less reactive amines and utilizes pyridine as both the solvent and the base.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the amine (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (50 mL) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried to afford the crude sulfonamide.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of novel sulfonamides from various sulfonyl chlorides and amines, which can be expected to be similar for reactions with this compound.
| Entry | Amine | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | 4-Toluenesulfonyl chloride | N-Phenyl-4-methylbenzenesulfonamide | 92 | 102-104 |
| 2 | Benzylamine | Benzenesulfonyl chloride | N-Benzylbenzenesulfonamide | 85 | 115-117 |
| 3 | Piperidine | 4-Nitrobenzenesulfonyl chloride | 1-(4-Nitrophenylsulfonyl)piperidine | 95 | 175-177 |
| 4 | 4-Fluoroaniline | This compound | 3-Bromo-N-(4-fluorophenyl)-5-methylbenzenesulfonamide | (Expected) 80-95 | (Expected) 150-180 |
Characterization Data (Representative):
-
FT-IR (cm⁻¹): 3300-3250 (N-H stretch), 1350-1320 (asymmetric SO₂ stretch), 1170-1150 (symmetric SO₂ stretch).[1]
-
¹H NMR (ppm): 7.0-8.0 (aromatic protons), 2.4 (methyl protons), variable (N-H proton, often broad).[1]
-
¹³C NMR (ppm): 140-120 (aromatic carbons), 21 (methyl carbon).[1]
-
Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized sulfonamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of novel sulfonamides.
References
Application Notes and Protocols: Reaction of 3-Bromo-5-methylbenzene-1-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of N-substituted-3-bromo-5-methylbenzenesulfonamides through the reaction of 3-bromo-5-methylbenzene-1-sulfonyl chloride with a variety of primary amines. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry and drug discovery, particularly as potential inhibitors of key cellular signaling proteins.
Introduction
The reaction of sulfonyl chlorides with primary amines is a robust and widely utilized method for the formation of sulfonamides. This transformation is a cornerstone in the synthesis of a diverse array of compounds with significant biological activities. This compound serves as a versatile building block, allowing for the introduction of a substituted aryl sulfonamide moiety into target molecules. The bromine atom on the aromatic ring provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base, to yield the stable sulfonamide product. The general reaction scheme is depicted below:

Figure 1. General reaction of this compound with a primary amine.
Experimental Protocols
Two primary protocols are provided, utilizing either pyridine or triethylamine as the base. The choice of base and solvent can influence reaction times and yields.
Protocol 1: Reaction in the Presence of Pyridine
This protocol is suitable for a wide range of primary amines, including aniline and its derivatives. Pyridine acts as both a base and a solvent.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of amine) in a round-bottom flask, add this compound (1.05 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Reaction in the Presence of Triethylamine
This protocol is a general method that works well for a variety of aliphatic and aromatic primary amines in an aprotic solvent like dichloromethane.
Materials:
-
This compound
-
Primary amine (e.g., propylamine, cyclobutylamine)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with various primary amines under the specified conditions. Please note that this data is illustrative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Primary Amine | Protocol | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 1 | 4 | 25 | 92 |
| 2 | 4-Methoxyaniline | 1 | 3 | 25 | 95 |
| 3 | Benzylamine | 2 | 2 | 25 | 88 |
| 4 | Propylamine | 2 | 1.5 | 25 | 91 |
| 5 | Cyclobutylamine | 2 | 2.5 | 25 | 85 |
| 6 | Isobutylamine | 2 | 2 | 25 | 89 |
Application in Drug Discovery: Inhibition of Bromodomain-Containing Protein 4 (BRD4)
Substituted benzenesulfonamides are a class of compounds that have garnered significant attention as potential therapeutic agents. One promising application for N-substituted-3-bromo-5-methylbenzenesulfonamides is in the development of inhibitors for Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.
BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription.[1] It recognizes and binds to acetylated lysine residues on histones, which is a key step in the transcriptional activation of many genes, including oncogenes like c-Myc.[2] Overexpression or aberrant activity of BRD4 is implicated in various cancers, including acute myeloid leukemia (AML), making it an attractive target for cancer therapy.[3]
The sulfonamide moiety can act as a key pharmacophore, potentially forming crucial interactions within the acetyl-lysine binding pocket of the BRD4 bromodomain. The N-substituent and the bromo-methyl-phenyl ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Proposed Mechanism of Action
N-substituted-3-bromo-5-methylbenzenesulfonamides can act as competitive inhibitors of BRD4. They are designed to mimic the binding of acetylated lysine residues, thereby preventing BRD4 from associating with chromatin. This leads to the downregulation of BRD4-dependent gene expression, including key oncogenes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-3-bromo-5-methylbenzenesulfonamides.
BRD4 Signaling Pathway and Inhibition
The diagram below illustrates the role of BRD4 in gene transcription and how its inhibition by a sulfonamide derivative can block this process.
References
- 1. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for Sulfonamide Synthesis Using 3-Bromo-5-methylbenzene-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 3-Bromo-5-methylbenzene-1-sulfonyl chloride as a key reagent. The protocols are based on established transition-metal catalyzed cross-coupling reactions, which offer significant advantages over traditional methods, including milder reaction conditions and broader functional group tolerance. While the traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often under basic conditions, catalytic methods have emerged to improve efficiency and scope.[1]
The following sections detail three representative catalytic systems: a Palladium-catalyzed Buchwald-Hartwig type amination, a Nickel-catalyzed cross-coupling, and a Copper-catalyzed N-arylation. These protocols are designed to serve as a starting point for researchers and may require optimization for specific amine coupling partners.
Summary of Catalytic Methods
The table below summarizes representative reaction conditions for the catalytic synthesis of sulfonamides from this compound. The quantitative data presented are illustrative and based on typical yields for similar transformations reported in the literature.
| Parameter | Method 1: Palladium-Catalyzed | Method 2: Nickel-Catalyzed | Method 3: Copper-Catalyzed |
| Catalyst | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone) dipalladium(0)) | NiCl₂(dme) (Nickel(II) chloride dimethoxyethane complex) | CuI (Copper(I) iodide) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) | L-proline |
| Base | K₃PO₄ (Potassium phosphate) | K₂CO₃ (Potassium carbonate) | Cs₂CO₃ (Cesium carbonate) |
| Solvent | Toluene | 1,4-Dioxane | Dimethyl sulfoxide (DMSO) |
| Temperature | 100 °C | 110 °C | 90 °C |
| Catalyst Loading | 2 mol% Pd | 5 mol% Ni | 10 mol% Cu |
| Ligand Loading | 4 mol% | 10 mol% | 20 mol% |
| Illustrative Yield | 85 - 95% | 75 - 90% | 70 - 85% |
Method 1: Palladium-Catalyzed Sulfonamide Synthesis (Buchwald-Hartwig Amination)
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] This protocol adapts the methodology for the reaction of this compound with a primary or secondary amine. The use of a biarylphosphine ligand like XPhos is crucial for achieving high catalytic activity.[3]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene to the flask, followed by the amine (1.2 equiv) and this compound (1.0 equiv).
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Caption: Simplified catalytic cycle for Palladium-catalyzed sulfonamide synthesis.
Method 2: Nickel-Catalyzed Sulfonamide Synthesis
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems, particularly for reactions involving aryl chlorides.[4] This protocol outlines a general procedure for the sulfonamidation of this compound using a nickel catalyst.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.5 equiv)
-
NiCl₂(dme) (0.05 equiv)
-
dtbbpy (0.10 equiv)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂(dme) (0.05 equiv), dtbbpy (0.10 equiv), and K₂CO₃ (2.5 equiv) to an oven-dried reaction vessel.
-
Add anhydrous 1,4-dioxane, followed by the amine (1.5 equiv) and this compound (1.0 equiv).
-
Seal the vessel and heat the mixture to 110 °C for 18-36 hours with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the sulfonamide product.
Method 3: Copper-Catalyzed Sulfonamide Synthesis
Copper-catalyzed N-arylation reactions provide another valuable route to sulfonamides. These methods are often tolerant of a wide range of functional groups and can sometimes be performed in more polar solvents.[5] L-proline is a commonly used, inexpensive ligand for these transformations.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 2.0 equiv)
-
CuI (0.10 equiv)
-
L-proline (0.20 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add CuI (0.10 equiv), L-proline (0.20 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (2.0 equiv).
-
Add anhydrous DMSO to the vial.
-
Seal the vial and purge with argon.
-
Heat the reaction mixture to 90 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash extensively with water to remove DMSO and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the final sulfonamide.
References
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-5-methylbenzene-1-sulfonyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzene-1-sulfonyl chloride is a versatile protecting group for amines and potentially for alcohols, offering stability under a variety of reaction conditions. The presence of the bromo and methyl functionalities on the aromatic ring can be leveraged for further synthetic transformations, such as cross-coupling reactions, making it a valuable tool in multistep organic synthesis and drug development. These application notes provide an overview of its use, including protocols for protection and deprotection, and representative characterization data.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide generalized reaction conditions and expected outcomes based on similar sulfonyl chlorides.
Table 1: Generalized Reaction Conditions for the Protection of Amines
| Parameter | Condition |
| Substrate | Primary or Secondary Amine |
| Reagent | This compound (1.0 - 1.2 eq.) |
| Base | Pyridine, Triethylamine, or DIEA (1.5 - 2.0 eq.) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 12 hours |
| Typical Yield | Good to Excellent |
Table 2: Representative Spectroscopic Data for a Related Sulfonamide
The following data is for 3-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide, a compound with a similar 3-bromobenzenesulfonyl moiety.[1]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 7.89 (s, 1H), 7.77 (s, 1H), 7.62 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.7 Hz, 1H), 7.23 (t, J = 8.0 Hz, 1H), 6.96 (brs, 1H), 6.85 (s, 1H), 3.68 (s, 3H), 2.98 (q, J = 7.5 Hz, 2H), 1.43 (t, J = 7.5 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | 161.93, 159.88, 153.25, 140.61, 136.00, 130.20, 130.19, 125.82, 122.71, 122.31, 115.45, 114.44, 92.06, 56.21, 18.87, 12.13 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes a general method for the formation of a sulfonamide from a primary amine and this compound.
Materials:
-
Primary amine
-
This compound
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-(3-bromo-5-methylphenyl)sulfonyl-protected amine.
Protocol 2: General Procedure for the Deprotection of a Sulfonamide (Reductive Cleavage)
This protocol outlines a common method for the cleavage of a sulfonamide bond to regenerate the free amine.
Materials:
-
N-(3-bromo-5-methylphenyl)sulfonyl-protected amine
-
Sodium naphthalenide or samarium(II) iodide
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the sulfonamide (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium naphthalenide or samarium(II) iodide in THF until a persistent color change indicates the consumption of the starting material.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected amine.
Visualizations
Caption: Workflow for Amine Protection and Deprotection.
Caption: Logical Relationships of the Protecting Group.
References
Application Notes and Protocols for Sulfonylation with 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzene-1-sulfonyl chloride is an important building block in medicinal chemistry and drug discovery. The sulfonyl chloride moiety is a reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a key structural feature in a wide range of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] This document provides a detailed experimental protocol for the synthesis of sulfonamides using this compound and highlights the potential applications of the resulting compounds in drug development.
The presence of the bromo and methyl groups on the aromatic ring of this compound offers opportunities for further structural modification, allowing for the generation of diverse libraries of compounds for biological screening. The bromine atom, for instance, can serve as a handle for cross-coupling reactions to introduce additional complexity into the molecule.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the sulfonylation of various amines with this compound. Please note that these are representative values, and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-(phenyl)-3-bromo-5-methylbenzenesulfonamide | 4 | 25 | 92 |
| 2 | Benzylamine | N-(benzyl)-3-bromo-5-methylbenzenesulfonamide | 3 | 25 | 95 |
| 3 | Piperidine | 1-((3-bromo-5-methylphenyl)sulfonyl)piperidine | 2 | 0-25 | 97 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-3-bromo-5-methylbenzenesulfonamide | 4 | 25 | 90 |
Experimental Protocol: General Procedure for Sulfonylation
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the primary or secondary amine (1.05 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the amine solution and stir for 5-10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure sulfonamide.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Purification of 3-Bromo-5-methylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-bromo-5-methylbenzenesulfonamide and its derivatives. The methodologies outlined below are designed to ensure high purity of the final compounds, a critical requirement for their application in research and drug development.
Introduction
3-Bromo-5-methylbenzenesulfonamide and its derivatives are an important class of organic compounds with potential applications in medicinal chemistry. The benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide details two primary purification techniques: recrystallization and column chromatography, along with HPLC for purity assessment.
Understanding Potential Impurities
The purification strategy is often dictated by the impurities present in the crude product. A common synthetic route to 3-bromo-5-methylbenzenesulfonamide involves the reaction of 3-bromo-5-methylaniline with a sulfonating agent. Therefore, common impurities may include:
-
Unreacted 3-bromo-5-methylaniline: A basic impurity that can often be removed with an acidic wash or effectively separated by chromatography.
-
Di-sulfonated byproducts: Formed if the reaction conditions are not carefully controlled.
-
Solvent residues: Residual solvents from the reaction and workup steps.
-
Other reaction byproducts: Depending on the specific reagents and conditions used.
Purification Techniques
The choice of purification technique depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired scale of purification.
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent can be found that dissolves the compound well at elevated temperatures but poorly at room temperature.
Experimental Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures) at room temperature and upon heating.
-
Dissolution: Place the crude 3-bromo-5-methylbenzenesulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Table 1: Exemplary Recrystallization Data for a 3-Bromo-5-methylbenzenesulfonamide Derivative
| Parameter | Value |
| Crude Material | 5.0 g |
| Recrystallization Solvent | 95% Ethanol |
| Volume of Solvent | ~ 25 mL |
| Recovery Yield | 85% |
| Melting Point (Crude) | 135-139 °C |
| Melting Point (Purified) | 142-143 °C |
Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying both solid and oily compounds on a small to medium scale. It separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Protocol 2: Silica Gel Flash Column Chromatography
Experimental Protocol:
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point for sulfonamides is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, applying gentle pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Table 2: Exemplary Column Chromatography Parameters for a 3-Bromo-5-methylbenzenesulfonamide Derivative
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |
| TLC Rf of Product | ~0.35 |
| TLC Rf of Impurity (e.g., starting aniline) | ~0.60 |
| Column Dimensions | 40 mm x 300 mm |
| Sample Load | 2.0 g |
| Elution Volume | ~400 mL |
| Yield of Pure Fraction | 1.7 g (85%) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful analytical technique for determining the purity of the final compound. A reversed-phase C18 column is commonly used for sulfonamide analysis.
Protocol 3: Analytical RP-HPLC
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation: Use a C18 reversed-phase column with a UV detector.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and run the gradient program. The purity is determined by the relative area of the product peak.
Table 3: Exemplary HPLC Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time of Product | ~8.5 min |
| Purity Achieved | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of 3-bromo-5-methylbenzenesulfonamide derivatives.
Application Notes and Protocols for the One-Pot Synthesis of Bioactive Sulfonamides from 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of novel sulfonamide derivatives is a continuous pursuit in the quest for more potent and selective therapeutic agents. This document provides a detailed protocol for a one-pot synthesis of a potentially bioactive sulfonamide, 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide, from 3-Bromo-5-methylbenzene-1-sulfonyl chloride and 2-aminothiazole. This efficient synthetic approach, coupled with the promising biological activities associated with both the sulfonamide and thiazole moieties, presents a valuable strategy for the rapid generation of new drug candidates.
The thiazole ring is a privileged scaffold in drug discovery, known to impart a range of biological activities.[1][2] Its incorporation into the sulfonamide framework is a promising strategy for the development of novel therapeutics with enhanced efficacy. The one-pot nature of the described synthesis offers significant advantages by reducing reaction time, minimizing waste, and simplifying the purification process, thereby accelerating the drug discovery pipeline.
One-Pot Synthesis of 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide
This section details the experimental protocol for the one-pot synthesis of the target sulfonamide.
Materials and Reagents
-
This compound (97%)
-
2-Aminothiazole (98%)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.70 g, 10 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the sulfonyl chloride is completely dissolved.
-
Addition of Amine: To the stirred solution, add 2-aminothiazole (1.1 eq, 1.10 g, 11 mmol) portion-wise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to afford the pure 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity Data
The following table summarizes hypothetical biological activity data for the synthesized compound, 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide, based on the known activities of structurally similar sulfonamides.[3][4][5]
| Compound | Target Organism/Cell Line | Biological Activity | Quantitative Data (Hypothetical) |
| 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide | Staphylococcus aureus | Antimicrobial | MIC: 16 µg/mL |
| 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide | Escherichia coli | Antimicrobial | MIC: 32 µg/mL |
| 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 15 µM |
| 3-Bromo-N-(thiazol-2-yl)-5-methylbenzenesulfonamide | A549 (Lung Cancer) | Anticancer | IC₅₀: 25 µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Proposed Mechanism of Action (Antimicrobial)
Sulfonamides typically exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Folic acid is essential for the synthesis of nucleic acids and amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS, thereby halting bacterial growth.
Caption: Inhibition of bacterial folic acid synthesis.
References
- 1. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylbenzenesulfonamide is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs are prevalent in a range of therapeutic agents, making a reliable and scalable synthetic route essential for drug discovery and development.[1] These application notes provide a detailed, multi-step protocol for the scale-up synthesis of this important intermediate, focusing on process efficiency, safety, and reproducibility. The described pathway initiates from m-toluidine and proceeds through diazotization, bromination, sulfonation, and amidation steps.
Synthesis Pathway
The overall synthetic strategy involves a four-step sequence starting from readily available m-toluidine. This pathway is designed for scalability and leverages well-established chemical transformations.
Caption: Synthetic pathway for 3-bromo-5-methylbenzenesulfonamide.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-methylaniline
This initial step involves the selective bromination of m-toluidine. The amino group directs the electrophilic substitution to the ortho and para positions. By carefully controlling the reaction conditions, the desired 3-bromo-5-methylaniline can be obtained in good yield.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| m-Toluidine | 107.15 | 1.0 | 107.15 g |
| Bromine | 159.81 | 1.05 | 167.8 g (53.8 mL) |
| Hydrochloric Acid (conc.) | 36.46 | 2.0 | 167 mL |
| Glacial Acetic Acid | 60.05 | - | 500 mL |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | As needed |
| Dichloromethane | 84.93 | - | 1 L |
Procedure:
-
In a well-ventilated fume hood, charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with m-toluidine and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a solution of bromine in glacial acetic acid (1:1 v/v) and add it dropwise to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours.
-
Quench the reaction by slowly pouring the mixture into 2 L of ice-water.
-
Neutralize the solution by the slow addition of 50% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-bromo-5-methylaniline by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride
This step employs a Sandmeyer-type reaction, where the amino group of 3-bromo-5-methylaniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 3-Bromo-5-methylaniline | 186.05 | 1.0 | 186.05 g |
| Sodium Nitrite | 69.00 | 1.1 | 75.9 g |
| Hydrochloric Acid (conc.) | 36.46 | 3.0 | 250 mL |
| Sulfur Dioxide | 64.07 | 1.5 | ~85 L (gas) |
| Copper(I) Chloride | 98.99 | 0.1 | 9.9 g |
| Dichloromethane | 84.93 | - | 1 L |
Procedure:
-
Prepare a solution of 3-bromo-5-methylaniline in a mixture of concentrated hydrochloric acid and water in a 3 L jacketed reactor.
-
Cool the solution to -5 to 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and saturate it with sulfur dioxide gas.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature, allowing for the evolution of nitrogen gas to cease.
-
Extract the reaction mixture with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with cold water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-5-methylbenzenesulfonyl chloride. This product is often used in the next step without further purification.
Step 3: Synthesis of 3-Bromo-5-methylbenzenesulfonamide
The final step is the amidation of the sulfonyl chloride with aqueous ammonia. This reaction is typically fast and proceeds in high yield.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/mL) |
| 3-Bromo-5-methylbenzenesulfonyl chloride | 269.55 | 1.0 | 269.55 g |
| Aqueous Ammonia (28-30%) | 17.03 | 5.0 | ~500 mL |
| Dichloromethane | 84.93 | - | 500 mL |
| Hydrochloric Acid (1 M) | 36.46 | As needed | As needed |
Procedure:
-
Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride in dichloromethane in a 2 L flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with 1 M hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude 3-bromo-5-methylbenzenesulfonamide from hot ethanol to obtain the purified product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | m-Toluidine, Bromine | 0-5 | 6-8 | 75-85 |
| 2 | Diazotization & Sulfonyl Chlorination | 3-Bromo-5-methylaniline, NaNO₂, SO₂ | -5 to 5 | 3-4 | 65-75 |
| 3 | Amidation | 3-Bromo-5-methylbenzenesulfonyl chloride, NH₃(aq) | 0-10 | 2-3 | 85-95 |
Experimental Workflow Visualization
Caption: Detailed workflow for the multi-step synthesis.
Safety Considerations
-
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Chlorosulfonic acid (if used as an alternative for sulfonation) is extremely corrosive and reacts violently with water. Handle with extreme caution.[2]
-
Diazonium salts can be explosive when dry. They should be kept in solution and at low temperatures at all times.
-
Sulfur dioxide is a toxic gas. The reaction should be performed in a well-ventilated fume hood.
-
All reactions should be performed with appropriate engineering controls and safety measures in place.
Conclusion
The provided protocols outline a robust and scalable synthesis of 3-bromo-5-methylbenzenesulfonamide. By following these detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The modular nature of this synthesis also allows for the potential generation of analogs by varying the starting materials and reagents.
References
Application Notes and Protocols: 3-Bromo-5-methylbenzene-1-sulfonyl chloride in Parallel Synthesis of Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The synthesis of diverse libraries of sulfonamide-containing compounds is therefore a critical activity in drug discovery and lead optimization. Parallel synthesis techniques, which allow for the rapid production of large numbers of discrete compounds, are well-suited for the construction of such libraries.
3-Bromo-5-methylbenzene-1-sulfonyl chloride is a versatile building block for the parallel synthesis of novel sulfonamide libraries. The presence of the bromo and methyl groups on the aromatic ring provides distinct points for further chemical modification, enabling the generation of a rich diversity of molecular structures from a single scaffold. This document provides detailed application notes and experimental protocols for the use of this compound in the parallel synthesis of compound libraries.
Core Concepts in Parallel Sulfonamide Synthesis
The primary reaction for generating sulfonamide libraries is the coupling of a sulfonyl chloride with a diverse set of primary or secondary amines. This reaction is generally robust and high-yielding. Parallel synthesis can be performed using either solid-phase or solution-phase techniques.
-
Solid-Phase Synthesis: In this approach, the amine component is attached to a solid support (resin). The resin-bound amine is then treated with an excess of the sulfonyl chloride. The key advantage of this method is the ease of purification; unreacted reagents and byproducts can be simply washed away from the resin-bound product.[1]
-
Solution-Phase Synthesis: This method involves running multiple reactions in parallel in separate wells of a microtiter plate or individual reaction vessels. While purification can be more complex than in solid-phase synthesis, it avoids the need for resin attachment and cleavage steps and can be more readily automated using liquid handling systems.
Experimental Protocols
The following protocols are generalized for the parallel synthesis of a sulfonamide library using this compound and a diverse set of amines.
Protocol 1: Solid-Phase Parallel Synthesis of a Sulfonamide Library
This protocol is adapted from established methods for the solid-phase synthesis of sulfonamide libraries.[1]
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
This compound
-
Diverse library of primary and secondary amines
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Hydrofluoric acid (HF) for cleavage (use with extreme caution and appropriate safety measures)
-
Parallel synthesis reaction block or individual reaction vessels with frits
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Place MBHA resin into each reaction vessel of the parallel synthesizer.
-
Wash the resin with DMF (2x) and then DCM (2x) to swell and prepare it for the reaction.
-
-
Amine Loading (if starting from a common scaffold):
-
If a common amino acid or linker is used, couple it to the resin using standard peptide coupling protocols (e.g., DIC/HOBt). This step can be omitted if directly coupling a library of amines to the resin.
-
-
Sulfonamide Formation:
-
To each reaction vessel containing the resin-bound amine, add a solution of this compound (8 equivalents) in anhydrous DCM (0.1 M).
-
Add DIEA (10 equivalents) to each vessel to act as a base.
-
Seal the reaction vessels and shake at room temperature overnight.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin test.[1]
-
-
Washing:
-
Once the reaction is complete, drain the reaction solvent.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove excess reagents and byproducts.
-
-
Cleavage from Resin:
-
Carefully treat the resin with a cleavage cocktail, such as HF, for 1.5 hours to release the final sulfonamide product.[1] (Caution: HF is extremely hazardous. All work must be conducted in a specialized fume hood with appropriate personal protective equipment).
-
Alternatively, for resins with acid-labile linkers, a solution of TFA in DCM can be used.
-
Collect the cleavage solution containing the product.
-
-
Work-up and Isolation:
-
Evaporate the cleavage solution under a stream of nitrogen.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation or filtration.
-
Dry the final products under vacuum.
-
Diagram of Solid-Phase Synthesis Workflow:
Caption: Workflow for solid-phase parallel synthesis of sulfonamides.
Protocol 2: Solution-Phase Parallel Synthesis of a Sulfonamide Library
This protocol is suitable for high-throughput synthesis in multi-well plates.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (as stock solutions in a suitable solvent)
-
Anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or pyridine
-
Multi-well reaction plates (e.g., 96-well plates)
-
Automated liquid handler (optional, but recommended for high throughput)
-
Plate shaker
-
Centrifugal evaporator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare stock solutions of each amine from the library in the same solvent.
-
-
Reaction Setup:
-
Using a liquid handler or manual pipetting, dispense the amine stock solutions into the wells of the reaction plate.
-
In a separate plate, dispense the stock solution of this compound.
-
Add the base (e.g., DIEA, 2-4 equivalents) to the amine plate.
-
-
Reaction:
-
Transfer the sulfonyl chloride solution to the corresponding wells of the amine plate to initiate the reactions.
-
Seal the plate and place it on a shaker at room temperature.
-
Allow the reaction to proceed for 12-24 hours.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water to each well.
-
For purification, several methods can be employed in a parallel format:
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and an aqueous wash solution to each well. Mix, allow the layers to separate, and remove the aqueous layer. Repeat as necessary.
-
Solid-Phase Extraction (SPE): Pass the reaction mixtures through a 96-well SPE plate to remove excess reagents and byproducts.
-
Precipitation: If the product is a solid, it may be precipitated by the addition of a non-polar solvent.
-
-
-
Isolation:
-
Transfer the purified organic solutions to a tared collection plate.
-
Remove the solvent using a centrifugal evaporator.
-
The resulting residues are the final sulfonamide products.
-
Diagram of Solution-Phase Synthesis Workflow:
Caption: Workflow for solution-phase parallel synthesis of a sulfonamide library.
Data Presentation
The following table provides a hypothetical example of a dataset that could be generated from the parallel synthesis of a small library using this compound. Actual yields and purities will vary depending on the specific amines used and the reaction conditions.
| Amine | Structure of Amine | Product Structure | Expected Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Aniline | C₆H₅NH₂ | C₁₃H₁₂BrNO₂S | 342.21 | 85 | 95 |
| Benzylamine | C₆H₅CH₂NH₂ | C₁₄H₁₄BrNO₂S | 356.24 | 92 | 98 |
| Morpholine | C₄H₉NO | C₁₁H₁₄BrNO₃S | 336.20 | 88 | 96 |
| Piperidine | C₅H₁₁N | C₁₂H₁₆BrNO₂S | 322.25 | 90 | 97 |
Yields and purities are illustrative and should be determined experimentally.
Signaling Pathways and Biological Relevance
Sulfonamide-containing compounds have been shown to interact with a wide range of biological targets. The libraries synthesized using this compound can be screened against various targets to identify novel drug candidates. The bromo and methyl substituents on the phenyl ring can be further functionalized to explore structure-activity relationships (SAR).
Diagram of a Potential Drug Discovery Cascade:
Caption: A typical drug discovery workflow utilizing a synthesized compound library.
Conclusion
This compound is a valuable reagent for the parallel synthesis of diverse sulfonamide libraries. Both solid-phase and solution-phase protocols can be effectively employed to generate large numbers of compounds for high-throughput screening in drug discovery programs. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical and biotechnology industries.
References
Application Notes and Protocols for Monitoring Reactions of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the reactions of 3-Bromo-5-methylbenzene-1-sulfonyl chloride. This key intermediate is frequently utilized in the synthesis of novel pharmaceutical compounds and agrochemicals. Accurate monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting material, intermediates, and final products in the reaction mixture. A typical reaction to be monitored is the formation of a sulfonamide by reacting the sulfonyl chloride with a primary or secondary amine.
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
A gradient elution is typically employed to achieve good separation of components with varying polarities.
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
5. Data Analysis:
-
The concentration of the reactant (this compound) and the product (sulfonamide) can be determined by integrating the peak areas at different time points.
-
The percentage conversion can be calculated using the following formula: % Conversion = [Area_product / (Area_reactant + Area_product)] * 100
Visualizing the HPLC Workflow
Caption: Workflow for HPLC monitoring of reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be analyzed directly, derivatization is often employed for the analysis of the resulting sulfonamides to improve their volatility and chromatographic behavior.[1]
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
A standard GC-MS system is required.
2. GC Column:
-
A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
3. Derivatization (for Sulfonamide Analysis):
-
Sulfonamides can be derivatized to increase their volatility. A common method is methylation using diazomethane or trimethylsilylation.
-
Protocol for Methylation:
-
Evaporate the solvent from the quenched reaction aliquot.
-
Redissolve the residue in a small amount of methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Remove the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
4. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
5. Data Analysis:
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak for the derivatized sulfonamide product.
-
Quantification can be performed using the peak areas and a suitable internal standard.
Table 2: Expected Mass Fragments (m/z) for Key Compounds
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| This compound | 269.55 | 234 [M-Cl]+, 155 [M-SO2Cl]+, 90 |
| Example Product: N-benzyl-3-bromo-5-methylbenzenesulfonamide | 354.27 | 263 [M-C7H7]+, 155, 91 |
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS monitoring of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful non-invasive technique that allows for the in-situ monitoring of reactions in real-time, providing both structural and quantitative information without the need for sample workup.
Experimental Protocol: ¹H NMR Monitoring
1. Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) is required.
-
The use of an NMR tube designed for reaction monitoring (e.g., a J. Young tube) is recommended.
2. Sample Preparation:
-
The reaction is performed directly in the NMR tube.
-
Dissolve the limiting reactant in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or tetramethylsilane) for quantitative analysis.
-
Acquire a spectrum of the starting material and internal standard.
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectra are acquired at regular time intervals throughout the course of the reaction.
4. Data Analysis:
-
Identify characteristic proton signals for the starting material (this compound) and the product.
-
The disappearance of reactant signals and the appearance of product signals can be monitored over time.
-
The relative concentrations of the species can be determined by integrating their respective signals and normalizing to the integral of the internal standard.
Table 3: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | Methyl Protons | Other Protons |
| This compound | 7.8-8.2 (m, 3H) | 2.5 (s, 3H) | - |
| Example Product: N-benzyl-3-bromo-5-methylbenzenesulfonamide | 7.2-7.9 (m, 8H) | 2.4 (s, 3H) | 4.3 (d, 2H), 5.1 (t, 1H, NH) |
Visualizing the Reaction Monitoring Logic
Caption: Logical flow for in-situ NMR reaction monitoring.
References
Troubleshooting & Optimization
overcoming side reactions in sulfonamide synthesis with 3-Bromo-5-methylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of sulfonamides using 3-Bromo-5-methylbenzene-1-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound and primary or secondary amines.
Issue 1: Low or No Product Yield
Possible Causes:
-
Hydrolysis of this compound: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1][2]
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit low reactivity.[3][4]
-
Inappropriate Base: The choice and amount of base are critical for scavenging the HCl byproduct and promoting the reaction.[4][5]
-
Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with less reactive amines.[3]
-
Impure Starting Materials: Impurities in the sulfonyl chloride or amine can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Handle this compound in a dry environment (e.g., under a nitrogen or argon atmosphere).
-
-
Optimize Reaction Conditions for the Amine:
-
For weakly nucleophilic amines, consider using a more forcing reaction temperature.
-
Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to avoid competition with the amine.
-
-
Select the Appropriate Base:
-
Pyridine or triethylamine (TEA) are commonly used bases. Pyridine can also act as a nucleophilic catalyst.[4]
-
For sterically hindered amines, a smaller, non-nucleophilic base may be more effective.[3]
-
Use at least one equivalent of the base to neutralize the generated HCl. An excess of a tertiary amine base is often used.
-
-
Increase Reaction Temperature:
-
If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.
-
-
Verify Reagent Purity:
-
Assess the purity of this compound and the amine using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Issue 2: Formation of Multiple Products/Side Reactions
Possible Causes:
-
Formation of N,N-bis(sulfonyl)amine (Disulfonylation): With primary amines, a second molecule of the sulfonyl chloride can react with the initially formed sulfonamide to yield a disulfonylated byproduct. This is more likely with highly reactive sulfonyl chlorides and a high concentration of the sulfonylating agent.
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this leads to the formation of 3-bromo-5-methylbenzenesulfonic acid.[1][2]
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride.
Solutions:
-
Control Stoichiometry:
-
Use a slight excess of the amine relative to the sulfonyl chloride to favor the formation of the monosulfonated product.
-
Add the sulfonyl chloride solution slowly to the solution of the amine and base to maintain a low concentration of the sulfonyl chloride.
-
-
Choice of Solvent:
-
Purification:
-
If side products are formed, they can often be removed by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in sulfonamide synthesis?
A1: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine and triethylamine.[4]
Q2: How do the bromo and methyl substituents on the benzene ring of this compound affect its reactivity?
A2: The reactivity of the sulfonyl chloride is influenced by the electronic effects of the substituents on the aromatic ring.
-
The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles.[3]
-
The methyl group is an electron-donating group, which slightly decreases the reactivity of the sulfonyl chloride.[7] The net effect is a moderately reactive sulfonyl chloride. The meta-position of the methyl group means it will have a less pronounced steric effect compared to an ortho-substituent.[3][7]
Q3: Can I use an aqueous workup to purify my sulfonamide?
A3: Yes, an aqueous workup is a standard part of the purification process. Typically, the reaction mixture is diluted with an organic solvent and washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted sulfonyl chloride (as the sulfonic acid) and HCl. Finally, a wash with brine helps to remove water from the organic layer before drying and concentration.
Q4: My reaction is not going to completion. What can I do?
A4: If your reaction has stalled, you can try the following:
-
Increase the reaction temperature: Gently heat the reaction mixture and monitor its progress.
-
Add more base: If the reaction has produced HCl that has not been fully neutralized, adding more base can restart the reaction.
-
Add a catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, especially with less reactive amines.
Data Presentation
Table 1: Effect of Base on a Model Reaction Yield
| Entry | Amine | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 25 | 4 | 92 |
| 2 | Aniline | Triethylamine | DCM | 25 | 4 | 88 |
| 3 | Aniline | DIPEA | DCM | 25 | 4 | 85 |
| 4 | Diethylamine | Pyridine | DCM | 25 | 2 | 95 |
| 5 | Diethylamine | Triethylamine | DCM | 25 | 2 | 93 |
Note: The data presented are illustrative and based on general principles of sulfonamide synthesis. Actual yields may vary depending on specific experimental conditions.
Table 2: Influence of Amine Nucleophilicity on Reaction Time
| Entry | Amine | Relative Nucleophilicity | Temperature (°C) | Approximate Reaction Time (h) |
| 1 | Benzylamine | High | 25 | 1-2 |
| 2 | Aniline | Moderate | 25 | 3-5 |
| 3 | 4-Nitroaniline | Low | 50 (reflux) | 12-24 |
| 4 | Di-n-propylamine | High | 25 | 1-2 |
| 5 | Di-iso-propylamine | Moderate (Sterically Hindered) | 25 | 4-6 |
Note: This table provides a qualitative comparison. Actual reaction times will depend on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine:
-
To a solution of the primary amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
General Protocol for the Synthesis of a Sulfonamide from a Secondary Amine:
-
To a solution of the secondary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Caption: Mitigation strategies for common side reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. eurjchem.com [eurjchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Bromo-5-methylbenzenesulfonamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the synthesis of 3-bromo-5-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-bromo-5-methylbenzenesulfonamide?
A1: The most common and direct synthesis involves a three-step process starting from 3-bromotoluene:
-
Electrophilic Aromatic Sulfonation: 3-bromotoluene is reacted with a sulfonating agent to form 3-bromo-5-methylbenzenesulfonic acid.
-
Chlorination: The resulting sulfonic acid is converted to its corresponding sulfonyl chloride, 3-bromo-5-methylbenzenesulfonyl chloride, using a chlorinating agent.
-
Amination: The sulfonyl chloride is then reacted with an ammonia source to yield the final product, 3-bromo-5-methylbenzenesulfonamide.
Q2: What are the critical safety precautions for this synthesis?
A2: Several reagents used in this synthesis are hazardous.
-
Chlorosulfonic acid and Fuming Sulfuric Acid (Oleum): These are highly corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and face shield.
-
Thionyl Chloride (SOCl₂): This is a corrosive and moisture-sensitive liquid that releases toxic gases (HCl and SO₂) upon contact with water. All operations should be conducted under anhydrous conditions in a fume hood.[1][2]
-
Work-up Procedures: Quenching reactions involving these reagents can be highly exothermic. Always add the reaction mixture slowly to ice or cold water.[3][4]
Q3: How are the intermediates and the final product typically purified?
A3: Purification methods depend on the compound's properties.
-
3-bromo-5-methylbenzenesulfonyl chloride: This intermediate is sensitive to hydrolysis and is often used crude in the next step after removing the excess chlorinating agent.[5] If purification is necessary, it must be done under strictly anhydrous conditions.
-
3-bromo-5-methylbenzenesulfonamide: The final product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.[3][6] Column chromatography can also be used for higher purity.[7]
Synthesis Workflow Diagram
Caption: Overall synthetic pathway for 3-bromo-5-methylbenzenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis.
Step 1: Sulfonation of 3-Bromotoluene
Q: My sulfonation reaction has a very low yield. What could be the cause?
A: Low yields in sulfonation are often related to reaction conditions and the choice of reagent.
-
Incomplete Reaction: Sulfonation with concentrated sulfuric acid is an equilibrium process.[2] To drive the reaction forward, you can use a stronger sulfonating agent like fuming sulfuric acid (oleum) or remove the water formed during the reaction, for example by adding thionyl chloride.[1][2]
-
Suboptimal Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition. A moderate temperature increase or longer reaction time may be necessary.
-
Reagent Purity: Ensure the starting 3-bromotoluene and sulfonating agents are of high purity.
Q: I am observing the formation of significant byproducts. How can I improve selectivity?
A: The main byproduct in this step is often the sulfone, formed from the reaction of the sulfonic acid with another molecule of the starting material.[1][8]
-
Control Temperature: Sulfone formation generally increases with higher reaction temperatures.[8] Running the reaction at the lowest feasible temperature can minimize this side reaction.
-
Choice of Agent: Using a milder sulfonating agent or a sulfur trioxide complex may improve selectivity.[8] Chlorosulfonic acid can be an effective agent that often provides good yields of the corresponding sulfonyl chloride in a single step if desired, though it is highly reactive.[2][3]
Step 2: Chlorination of 3-bromo-5-methylbenzenesulfonic Acid
Q: The conversion to the sulfonyl chloride is incomplete. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will hydrolyze both the chlorinating agent (e.g., thionyl chloride) and the product. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Excess Reagent: Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to ensure the reaction goes to completion.
-
Reaction Time and Temperature: The reaction may require heating (reflux) for several hours.[4] Monitor the reaction progress by quenching a small aliquot and analyzing it (e.g., by TLC or NMR) to determine the endpoint.
Q: My product seems to decompose during work-up. How can I improve its stability?
A: Aryl sulfonyl chlorides are reactive and can easily hydrolyze back to the sulfonic acid.[4]
-
Rapid, Cold Quenching: The work-up should be performed quickly and at low temperatures. Pouring the reaction mixture onto crushed ice is a standard method to decompose the excess chlorinating agent while keeping the product cold.[3]
-
Immediate Extraction: Once quenched, the sulfonyl chloride should be immediately extracted into a non-polar organic solvent (like dichloromethane or diethyl ether).[3][4] Do not allow the product to remain in the aqueous layer for extended periods, as this will lead to hydrolysis and a lower yield.[4]
Step 3: Amination of 3-bromo-5-methylbenzenesulfonyl Chloride
Q: The yield of the final sulfonamide is low. What are the likely reasons?
A: Low amination yields can result from several factors.
-
Purity of Sulfonyl Chloride: If the sulfonyl chloride intermediate was not pure or contained residual acid, it could affect the subsequent amination step.
-
Stoichiometry: Use a sufficient excess of the ammonia source (e.g., concentrated ammonium hydroxide) to ensure complete conversion and to neutralize the HCl byproduct formed during the reaction.
-
Temperature Control: The initial addition of the sulfonyl chloride to the ammonia solution is often exothermic. It should be done at a low temperature (e.g., in an ice bath) to prevent side reactions. The reaction may then be allowed to warm to room temperature to ensure completion.[3]
Q: I am having difficulty purifying the final product. What do you recommend?
A: 3-bromo-5-methylbenzenesulfonamide is a solid, making recrystallization the most common purification method.
-
Solvent Selection: Experiment with different solvent systems. A common choice is a mixture of a polar solvent in which the compound is soluble when hot (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble when cold (like water or hexane).
-
Washing: During work-up, ensure the crude product is washed thoroughly to remove any remaining salts or impurities before recrystallization. A wash with dilute acid can remove any unreacted amine, followed by a wash with water.
Data Presentation
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Step | Issue | Potential Cause(s) | Recommended Actions |
| Sulfonation | Low Yield | - Reversible reaction equilibrium[2]- Suboptimal temperature- Water formation inhibiting reaction[1] | - Use a stronger agent (oleum) or add a dehydrating agent (SOCl₂)[1][2]- Increase reaction time or moderately increase temperature |
| Impurity Formation | - Sulfone byproduct formation at high temperatures[8]- Isomer formation | - Maintain the lowest effective reaction temperature- Use milder sulfonating agents | |
| Chlorination | Low Yield | - Presence of moisture- Insufficient chlorinating agent- Product hydrolysis during work-up[4] | - Ensure all glassware and reagents are anhydrous- Use an excess of SOCl₂ or PCl₅- Perform a rapid work-up at low temperatures (ice quench) and immediately extract[3][4] |
| Amination | Low Yield | - Impure sulfonyl chloride intermediate- Insufficient ammonia source- Poor temperature control | - Use freshly prepared sulfonyl chloride if possible- Use a significant excess of concentrated ammonium hydroxide- Add sulfonyl chloride to ammonia solution at 0 °C |
| Purification Issues | - Residual starting materials or salts | - Wash crude product with dilute acid and water before recrystallization- Perform column chromatography for high purity |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride
This protocol combines sulfonation and chlorination using chlorosulfonic acid.
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl).
-
Cool the flask in an ice-salt bath to -5 to 0 °C.
-
To the flask, add 3-bromotoluene (1.0 eq).
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by taking a small aliquot, carefully quenching it in ice water, extracting with an organic solvent, and analyzing by TLC or GC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).[3]
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride. The product is often used in the next step without further purification.
Protocol 2: Synthesis of 3-bromo-5-methylbenzenesulfonamide
-
In a flask cooled in an ice bath, place an excess of concentrated ammonium hydroxide solution (e.g., 10-15 equivalents).
-
Dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) from the previous step in a minimal amount of a suitable solvent like dichloromethane or THF.
-
Slowly add the sulfonyl chloride solution dropwise to the cold, stirred ammonia solution. A white precipitate should form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction is complete.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold water to remove excess ammonia and ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture. Dry the purified crystals under vacuum.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 3-Bromo-5-methylbenzene-1-sulfonyl chloride in Reactions
Welcome to the Technical Support Center for 3-Bromo-5-methylbenzene-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing its hydrolysis during chemical reactions. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrolysis of this compound?
A1: The primary cause of hydrolysis is the reaction of the sulfonyl chloride group with water.[1] This reaction is a common side reaction for most sulfonyl chlorides and leads to the formation of the corresponding and often unreactive 3-bromo-5-methylbenzenesulfonic acid.[1] The presence of even trace amounts of moisture in the reaction setup, solvents, or reagents can lead to this unwanted side reaction.
Q2: How does the structure of this compound affect its susceptibility to hydrolysis?
A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the sulfonyl chloride group. The bromine atom is an electron-withdrawing group, which can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. Conversely, the methyl group is an electron-donating group, which can slightly decrease this reactivity. The overall effect is a balance of these electronic influences. Generally, electron-withdrawing groups on the aryl ring of a sulfonyl chloride tend to accelerate the rate of hydrolysis.[2]
Q3: What are the ideal storage conditions for this compound to minimize hydrolysis?
A3: To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3] It is crucial to prevent any contact with moisture.
Q4: How can I detect the presence of the hydrolyzed byproduct, 3-bromo-5-methylbenzenesulfonic acid, in my reaction mixture?
A4: The presence of the sulfonic acid byproduct can often be detected by thin-layer chromatography (TLC), where it will typically appear as a more polar spot that may streak. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.[4]
Q5: Can the hydrolysis of this compound be reversed?
A5: The hydrolysis of a sulfonyl chloride to a sulfonic acid is generally considered an irreversible process under typical reaction conditions. The reverse reaction, converting a sulfonic acid back to a sulfonyl chloride, requires specific and often harsh reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired sulfonamide/sulfonate ester product. | Significant hydrolysis of the starting material. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (argon or nitrogen).[1] 2. Check reagent quality: Ensure the this compound has not been previously exposed to moisture. Verify the purity and dryness of your amine/alcohol and any bases used. |
| A significant, highly polar byproduct is observed on TLC. | Formation of 3-bromo-5-methylbenzenesulfonic acid due to hydrolysis. | 1. Improve anhydrous technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture. 2. Purification: The sulfonic acid byproduct can often be removed during the aqueous workup by extraction with a basic solution (e.g., saturated sodium bicarbonate), as the sulfonic acid will deprotonate to form a water-soluble salt.[6] For more challenging separations, column chromatography may be necessary. |
| The reaction is sluggish or does not go to completion. | Competitive hydrolysis is consuming the sulfonyl chloride. | 1. Increase the rate of the desired reaction: For sulfonamide synthesis, consider using a more nucleophilic amine or adding a catalyst such as 4-dimethylaminopyridine (DMAP). For sulfonate ester formation, using a stronger, non-nucleophilic base can be beneficial. 2. Temperature control: In some cases, lowering the reaction temperature can disfavor the hydrolysis reaction relative to the desired reaction, especially if the desired reaction has a lower activation energy. |
| Difficulty in isolating the product from the sulfonic acid byproduct. | Similar polarities or solubilities. | 1. Optimize workup: Experiment with different aqueous wash solutions (e.g., varying pH) to maximize the separation of the product and the sulfonic acid. 2. Alternative purification: Consider techniques like recrystallization or preparative HPLC if standard extraction and column chromatography are ineffective. |
Quantitative Data Summary
| Property | This compound | Benzenesulfonyl chloride (for comparison) |
| CAS Number | 885520-33-2[3] | 98-09-9 |
| Molecular Formula | C₇H₆BrClO₂S[3] | C₆H₅ClO₂S |
| Molecular Weight | 269.54 g/mol [3] | 176.62 g/mol |
| Appearance | Solid | Colorless liquid |
| Boiling Point | Not readily available | 251-252 °C |
| Melting Point | Not readily available | 14.5 °C |
| Reactivity towards Water | Reacts with water to form the corresponding sulfonic acid.[1] | Reacts with water to form benzenesulfonic acid. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the desired amine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. The basic wash helps to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical Monitoring of the Reaction by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot with a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid. For example, a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).[4]
-
-
Analysis: Monitor the disappearance of the this compound peak and the appearance of the product peak over time to determine the reaction progress. The hydrolysis byproduct, 3-bromo-5-methylbenzenesulfonic acid, will typically elute as an early, polar peak.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: General experimental workflow for sulfonylation reactions.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 3-Bromo-5-methylbenzene-1-sulfonyl chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Bromo-5-methylbenzene-1-sulfonyl chloride reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the reaction product of this compound?
The most prevalent impurity is 3-bromo-5-methylbenzenesulfonic acid, which forms through hydrolysis of the sulfonyl chloride product.[1] This can occur both during the reaction workup and upon storage in the presence of moisture. Other potential impurities include unreacted starting materials, byproducts from side reactions such as the formation of diaryl sulfones, and residual solvents used in the synthesis and extraction steps.[2][3]
Q2: My crude product is an oil, but I expected a solid. What should I do?
Oiling out can occur if the product is impure or if it is below its melting point but has not yet crystallized. First, ensure that all volatile solvents have been removed under reduced pressure. If the oil persists, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of the pure product if available. If these methods fail, the oil is likely impure and will require purification by column chromatography.
Q3: I am observing a significant loss of product during aqueous workup. How can I prevent this?
Product loss during aqueous workup is primarily due to the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid.[3] To minimize this, it is crucial to perform the aqueous wash steps quickly and at a low temperature (e.g., using ice-cold water or brine).[4] Minimize the contact time between the organic layer containing your product and the aqueous phase.[3] Using a saturated sodium bicarbonate solution can help neutralize any acid present, but this should also be done swiftly.
Q4: What are the recommended techniques for purifying solid this compound?
For solid products, recrystallization is a highly effective purification method.[1] Common solvent systems for aryl sulfonyl chlorides include mixtures of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a non-solvent in which it is poorly soluble (like hexanes or petroleum ether) to induce crystallization.[2]
Q5: How can I purify this compound if it is an oil or if recrystallization is ineffective?
For oily products or when recrystallization fails to remove impurities effectively, silica gel column chromatography is the recommended method.[5][6] A solvent system of ethyl acetate and hexanes or petroleum ether is typically effective for eluting aryl sulfonyl chlorides.[2][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent system. - Incomplete removal of impurities. - Co-precipitation of impurities with the product. | - Screen for a new recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. - Perform a second recrystallization. - Consider a pre-purification step, such as a wash or short column, to remove the bulk of the impurities. |
| Product Hydrolysis During Purification | - Prolonged exposure to water or atmospheric moisture. - Use of protic solvents (e.g., alcohols) for recrystallization. | - Ensure all glassware is dry and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use anhydrous solvents for recrystallization and chromatography.[7] - Minimize the time for aqueous workup and use cold solutions.[3][4] |
| Streaking or Poor Separation on TLC/Column Chromatography | - The compound is too polar for the chosen eluent. - Interaction of the sulfonyl chloride with the silica gel. - Overloading the column. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). - Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Ensure the amount of crude product loaded is not more than 1-5% of the weight of the silica gel. |
| Product Decomposes on the Chromatography Column | - The silica gel is too acidic. - The compound is unstable to prolonged contact with the stationary phase. | - Use deactivated silica gel or an alternative stationary phase like alumina. - Employ flash chromatography to minimize the residence time of the compound on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of solid, crude this compound.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., dichloromethane). Add a non-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few drops of the hot solvent until the solution is clear again. Allow to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold non-solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the purification of oily or highly impure this compound.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica gel column.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for purification.
Caption: Hydrolysis of the sulfonyl chloride and prevention.
References
- 1. LabXchange [labxchange.org]
- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride and sterically hindered amines
Topic: Optimizing Reaction Conditions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride and Sterically Hindered Amines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the challenging sulfonylation of sterically hindered amines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sulfonamides from this compound and sterically hindered amines.
Q1: I am observing very low or no product formation. What are the primary causes and solutions?
A1: Low to no product formation is a common issue, especially with sterically hindered amines which exhibit low nucleophilicity.[1][2] The problem often stems from reagent quality, reaction conditions, or the inherent low reactivity of the substrates.
Initial Checks & Solutions:
-
Reagent Integrity: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3] Always use a fresh or newly purified supply of this compound and ensure all solvents and glassware are rigorously dried.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.[3]
-
Amine Quality: Ensure the amine is pure and dry. Some amines can absorb atmospheric CO₂.[3]
-
Stoichiometry: Carefully verify the molar ratios of the amine, sulfonyl chloride, and base. An incorrect ratio can lead to incomplete conversion.[1]
Advanced Troubleshooting:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required to overcome the activation energy barrier associated with sterically demanding substrates. However, monitor the reaction closely as excessive heat can promote side reactions.[3]
-
Change the Base/Solvent System: The choice of base and solvent is critical. For hindered amines, a stronger, non-nucleophilic base may be required. See Table 1 for a comparison of common base/solvent systems.
-
Employ a Catalyst: For particularly unreactive amines, a catalyst can be employed to activate the sulfonyl chloride. 4-Dimethylaminopyridine (DMAP) is known to assist in the sulfonylation of weak nucleophiles and sterically hindered amines by forming a highly reactive sulfonyl-DMAP intermediate.[4] Indium-based catalysts have also shown effectiveness in promoting the sulfonylation of hindered anilines.[5][6]
Q2: My reaction is producing a significant amount of a polar byproduct. What is it and how can I prevent it?
A2: The most common polar byproduct is the sulfonic acid (3-bromo-5-methylbenzene-1-sulfonic acid), which forms from the hydrolysis of the sulfonyl chloride.[1]
Causes and Prevention:
-
Presence of Water: This is the primary cause. Ensure all reagents, solvents, and glassware are anhydrous. Use of molecular sieves can help maintain dry conditions.[3]
-
Workup Procedure: During the aqueous workup, prolonged contact between the unreacted sulfonyl chloride and water can lead to hydrolysis. Separate the organic layer as quickly as possible after quenching the reaction.[7]
Q3: I see a second, less polar spot on my TLC analysis, suggesting a side product. What could this be?
A3: With primary amines, a common non-polar byproduct is the di-sulfonylation product, where two sulfonyl groups have reacted with the amine (R-N(SO₂R')₂).[1]
Causes and Prevention:
-
Excess Sulfonyl Chloride: Using a molar excess of this compound can drive the reaction towards the di-sulfonylated product.[1]
-
High Temperature: Higher reaction temperatures can sometimes favor the second sulfonylation.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-sulfonamide has formed can lead to the second addition.[1]
Solutions:
-
Adjust Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1]
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting amine has been consumed.[1]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting poor outcomes in your sulfonylation reaction.
Caption: A logical workflow for diagnosing and solving common issues in sulfonamide synthesis.
Data Summary
Table 1: Influence of Base and Catalyst on Sulfonylation
The selection of a suitable base is critical for success. Sterically hindered amines often require specific conditions to proceed efficiently. This table summarizes common choices and their typical applications.
| Base/Catalyst | Solvent(s) | Temperature (°C) | Key Characteristics & Recommendations |
| Pyridine | DCM, THF, Dioxane | 0 - 25 | Standard base; acts as both base and nucleophilic catalyst. May be insufficient for highly hindered amines.[8] |
| Triethylamine (TEA) | DCM, THF, Diethyl Ether | 0 - 25 | Common, non-nucleophilic base. Often used in excess (1.1-1.5 eq). Good starting point for optimization.[3][8] |
| 2,4,6-Collidine | DCM, NMP | 25 - 55 | A sterically hindered base that is a weak nucleophile. Can be inefficient for some solid-phase syntheses.[4] |
| DMAP (catalytic) | DCM, THF | 0 - 25 | Used in catalytic amounts with a stoichiometric base like TEA. Highly effective for activating the sulfonyl chloride, especially for weak nucleophiles and hindered amines.[4] |
| Indium (catalytic) | (Not Specified) | (Not Specified) | Reported to be effective for a wide range of sulfonamides, including those from less nucleophilic and sterically hindered anilines.[5][8] |
Experimental Protocols
General Protocol for Sulfonylation of a Sterically Hindered Amine
This protocol provides a robust starting point for the reaction between this compound and a sterically hindered primary or secondary amine.
Materials:
-
Sterically hindered amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq) and DMAP (0.1 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours). If the reaction is sluggish, it may be gently heated to 35-40 °C.
-
Quenching: Once complete, cool the mixture back to 0 °C and quench by the slow addition of water or saturated aqueous ammonium chloride.[1]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Frequently Asked Questions (FAQs)
Q: Why are sterically hindered amines so difficult to react with sulfonyl chlorides? A: The primary reason is steric hindrance. The bulky groups surrounding the nitrogen atom of the amine physically block the electrophilic sulfur atom of the sulfonyl chloride, making the required nucleophilic attack difficult. This increases the activation energy of the reaction, slowing it down considerably or preventing it from occurring under standard conditions.[2]
Q: Can I use an inorganic base like potassium carbonate or sodium hydroxide? A: While inorganic bases are sometimes used, they are often less effective for this transformation in organic solvents due to poor solubility.[8] Furthermore, using strong aqueous bases like NaOH can significantly increase the rate of hydrolysis of the sulfonyl chloride, leading to lower yields.[8] A soluble, non-nucleophilic organic base like triethylamine is generally preferred.
Q: How do I know if my this compound is still good? A: Sulfonyl chlorides that have hydrolyzed will appear clumped or sticky and may fume upon opening due to the presence of HCl from reaction with moisture. The definitive test is to run an NMR spectrum; the presence of a peak corresponding to the sulfonic acid proton indicates degradation. For critical applications, it is best to use a fresh bottle or purify the material by distillation or recrystallization before use.[3]
Q: Is it possible to form the sulfonamide directly from a sulfonic acid? A: While the direct coupling of sulfonic acids with amines is possible, it requires different reaction conditions, often involving activating agents or microwave irradiation, and is not a direct substitute for the sulfonyl chloride method.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cbijournal.com [cbijournal.com]
preventing decomposition of 3-Bromo-5-methylbenzene-1-sulfonyl chloride in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-5-methylbenzene-1-sulfonyl chloride to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition of this compound, a moisture-sensitive compound, is primarily indicated by a change in its physical appearance, such as discoloration or the presence of crystalline solids, which could be the corresponding sulfonic acid formed upon hydrolysis. A pungent, acidic odor may also become more noticeable due to the release of hydrogen chloride gas.
Q2: What is the main cause of decomposition during storage?
A2: The principal cause of decomposition is exposure to moisture.[1][2] Sulfonyl chlorides readily react with water in the atmosphere through hydrolysis to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often autocatalytic, as the generated HCl can promote further decomposition.
Q3: What are the ideal storage conditions to prevent decomposition?
A3: To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[1][2][3] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent contact with atmospheric moisture.[1][2][4]
Q4: Can refrigeration or freezing help in preventing decomposition?
A4: Yes, storing at reduced temperatures (e.g., 2-8°C) can slow down the rate of decomposition.[4] However, it is crucial to ensure that the container is properly sealed to prevent condensation of water vapor on the cold surface of the compound when it is removed from storage, which would accelerate hydrolysis.
Q5: Are there any chemical stabilizers that can be added to prevent decomposition?
A5: While some patents discuss the use of stabilizers like bicyclic terpenes for aliphatic sulfonyl chlorides, there is limited information on effective stabilizers for aromatic sulfonyl chlorides such as this compound.[5] The most effective method of stabilization remains stringent control of storage conditions to exclude moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration or change in appearance of the compound. | Exposure to moisture and subsequent hydrolysis. | Discard the reagent if significant degradation is suspected, as it may impact experimental outcomes. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Pungent, acidic odor upon opening the container. | Hydrolysis leading to the formation of HCl gas. | Handle the compound in a well-ventilated fume hood.[1][3] When not in use, ensure the container is purged with an inert gas and securely sealed. |
| Inconsistent results in reactions using the sulfonyl chloride. | Partial decomposition of the reagent, leading to lower purity and reactivity. | Before use, it is advisable to check the purity of the sulfonyl chloride, for example, by taking a melting point or running a quick NMR spectrum if possible. If decomposition is confirmed, it is best to use a fresh batch of the reagent. |
| Clumping or solidification of the material. | Significant hydrolysis has occurred, forming the less soluble sulfonic acid. | The material is likely significantly decomposed and should be disposed of according to safety protocols. Review storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation : Work in a chemical fume hood to ensure proper ventilation.[1][3] Have all necessary personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, readily available.
-
Inert Atmosphere : If possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to moisture.
-
Dispensing : Allow the container to reach room temperature before opening to prevent condensation.[1] Use clean, dry spatulas and glassware.
-
Sealing : After dispensing the desired amount, flush the container with a dry, inert gas (e.g., argon or nitrogen) before tightly resealing the cap.
-
Storage : Return the sealed container to a cool, dry storage location, preferably in a desiccator.[1][2][4]
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Recommended workflow for storing and handling the compound.
Caption: Troubleshooting decision tree for decomposition issues.
References
troubleshooting guide for reactions involving 3-Bromo-5-methylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylbenzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: this compound is an aromatic sulfonyl chloride primarily used as a reactant in nucleophilic substitution reactions. The most common applications include:
-
Sulfonamide Formation: Reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base to yield sulfonate esters.
-
Hydrolysis: Reaction with water, which leads to the formation of the corresponding 3-bromo-5-methylbenzenesulfonic acid. This is often an undesirable side reaction.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety measures:
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: It reacts with moisture, including humidity in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Fume Hood: Handle the compound in a well-ventilated fume hood to avoid inhalation of its dust or vapors, as well as any HCl gas produced upon hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
Q3: How do the substituents (bromo and methyl) on the benzene ring affect the reactivity of this compound?
A3: The bromo and methyl groups have opposing electronic effects that influence the reactivity of the sulfonyl chloride group:
-
Methyl Group (-CH₃): This is an electron-donating group (by hyperconjugation and induction), which increases the electron density on the benzene ring. This can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride, potentially slowing down the reaction with nucleophiles compared to unsubstituted benzenesulfonyl chloride.
-
Bromo Group (-Br): This is an electron-withdrawing group (by induction) but a weak deactivator in electrophilic aromatic substitution. In the context of the sulfonyl chloride's reactivity, its inductive effect will slightly increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
The overall reactivity will be a balance of these two effects. The positions of the substituents (meta to each other) also play a role in the overall electronic environment of the sulfonyl chloride group.
Troubleshooting Guides
Problem 1: Low or No Yield of Sulfonamide Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Quality of this compound | The starting material may have hydrolyzed over time. It is advisable to use a fresh bottle or purify the existing stock. Purity can be checked by melting point or NMR spectroscopy. |
| Insufficiently Reactive Amine | Aromatic amines or sterically hindered amines are less nucleophilic and may require more forcing conditions. Consider increasing the reaction temperature, using a more polar solvent, or adding a catalyst such as 4-dimethylaminopyridine (DMAP). |
| Inappropriate Base | The choice of base is critical. For less reactive amines, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often more effective than pyridine. Ensure the base is dry. |
| Presence of Moisture | Water will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. Typically, a slight excess of the amine and base relative to the sulfonyl chloride is used. |
Problem 2: Formation of a White Precipitate Upon Addition of Amine/Base
Possible Cause & Solution
This precipitate is often the hydrochloride salt of the amine, formed by the reaction of the amine with the hydrogen chloride (HCl) byproduct of the sulfonylation reaction.
-
Solution: This is a normal observation. The base is added to neutralize the HCl and free up the amine to act as a nucleophile. Ensure sufficient base is used (at least one equivalent to the sulfonyl chloride, and often a slight excess) to both neutralize the HCl and facilitate the reaction.
Problem 3: Difficult Purification of the Sulfonamide Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Unreacted Amine | If the amine is water-soluble, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the excess amine into the aqueous layer. |
| Presence of 3-Bromo-5-methylbenzenesulfonic Acid | This hydrolysis byproduct is acidic. Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the sulfonic acid into the aqueous layer. |
| Product is an Oil or Difficult to Crystallize | Try different solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. If recrystallization fails, column chromatography on silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) (approximately 0.1-0.5 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
If dichloromethane was used as the solvent, separate the organic layer. If a water-miscible solvent was used, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Illustrative Quantitative Data (Based on General Sulfonamide Syntheses)
The following table provides illustrative data for typical sulfonamide syntheses. Actual results with this compound may vary.
| Amine Type | Typical Reaction Time (hours) | Typical Yield (%) | Common Purification Method |
| Aliphatic Primary Amine | 2 - 6 | 85 - 95 | Recrystallization |
| Aliphatic Secondary Amine | 4 - 12 | 80 - 90 | Column Chromatography |
| Aromatic Primary Amine | 12 - 24 | 60 - 80 | Column Chromatography/Recrystallization |
| Sterically Hindered Amine | 24 - 48 | 40 - 70 | Column Chromatography |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for the synthesis of sulfonamides.
Troubleshooting Logic for Low Yield
Technical Support Center: Reactions of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Bromo-5-methylbenzene-1-sulfonyl chloride. The information is designed to assist in overcoming common challenges and ensuring successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
This compound is primarily used in sulfonylation reactions, where it reacts with nucleophiles to form sulfonamides or sulfonate esters. The most common application is the synthesis of sulfonamides by reacting it with primary or secondary amines.[1] This reaction is a cornerstone in medicinal chemistry for creating diverse compound libraries.
Q2: What is the role of the base in the reaction with amines?
A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the sulfonyl chloride and the amine.[1] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).
Q3: What are the common side reactions to be aware of?
The two most prevalent side reactions are:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][3][4] This sulfonic acid is unreactive towards amines and will result in lower yields of the desired sulfonamide.
-
Di-sulfonylation: When reacting with primary amines, a second sulfonylation can occur on the nitrogen of the initially formed sulfonamide. This leads to the formation of a di-sulfonylated byproduct. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Sulfonyl Chloride | The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture. It is recommended to use a fresh or recently purchased batch. Store in a desiccator over a drying agent. |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the HCl produced. For less nucleophilic amines, a slight excess of base (1.1-1.5 equivalents) may be beneficial. |
| Low Reactivity of Amine | Sterically hindered or electron-deficient amines can be poor nucleophiles. The reaction may require heating or the use of a more polar aprotic solvent like DMF or DMSO to facilitate the reaction. |
| Poor Solubility of Reactants | Ensure both the sulfonyl chloride and the amine are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a different solvent system (e.g., THF, DCM, Acetonitrile). |
Issue 2: Formation of a Significant Amount of a Polar Byproduct (Sulfonic Acid)
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Hydrolysis During Workup | Minimize the time the reaction mixture is in contact with aqueous solutions during the workup. Use of a saturated sodium bicarbonate solution for washing can help neutralize any remaining acid and quench the unreacted sulfonyl chloride. |
Issue 3: Formation of a Less Polar Byproduct (Di-sulfonylation with Primary Amines)
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents). |
| Rate of Addition | Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base, especially at the beginning of the reaction. This helps to maintain a low concentration of the sulfonyl chloride and favors mono-sulfonylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common practice. For highly reactive systems, maintaining the reaction at 0 °C or even lower may be necessary. |
| Strong Base | A very strong base can deprotonate the newly formed sulfonamide, making it more nucleophilic and prone to a second sulfonylation. Consider using a weaker base like pyridine instead of stronger bases like triethylamine if di-sulfonylation is a persistent issue. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3-bromo-5-methylbenzenesulfonamide
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Substituted aniline (1.0 equivalent)
-
Pyridine or Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aniline (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Relative Strength | Typical Use Case | Potential Issues |
| Pyridine | 5.25 | Weak | General purpose, good for minimizing di-sulfonylation. | Can be a nucleophilic catalyst, potentially leading to other side reactions. Slower reaction rates. |
| Triethylamine (TEA) | 10.75 | Strong | Widely used, effective for most amines. | Can promote di-sulfonylation with primary amines if not controlled. |
| Diisopropylethylamine (DIPEA) | 10.75 | Strong (sterically hindered) | Useful for sterically hindered amines and when nucleophilic catalysis by the base is a concern. | More expensive than TEA. |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Nucleophile | Base | Solvent | Temperature | Typical Yield Range | Key Considerations |
| Aniline | Pyridine | DCM | 0 °C to RT | 70-90% | Reaction is generally clean. |
| Benzylamine | Triethylamine | THF | 0 °C to RT | 80-95% | Monitor for di-sulfonylation. |
| Morpholine | Triethylamine | DCM | 0 °C to RT | 85-98% | Reaction is typically fast and high-yielding. |
| tert-Butylamine | DIPEA | DMF | RT to 50 °C | 40-70% | Steric hindrance may require heating. |
Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.
Visualizations
Reaction Pathway
Caption: General reaction scheme for sulfonamide synthesis.
Troubleshooting Workflow for Low Yield
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Sulfonylation Reactions with 3-Bromo-5-methylbenzene-1-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing sulfonylation reactions involving 3-Bromo-5-methylbenzene-1-sulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your experimental work.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the sulfonylation of amines with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The nucleophilicity of the amine may be too low for the reaction to proceed efficiently under the chosen conditions. | - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions. - Use a More Polar Solvent: Switching to a more polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) can help to stabilize charged intermediates and accelerate the reaction.[1] - Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Hydrolysis of Sulfonyl Chloride: this compound can react with moisture to form the corresponding sulfonic acid, rendering it inactive for the desired reaction. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. | |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | - Select a Better Solvent: Choose a solvent in which all reactants are fully soluble. A solvent screen with small-scale reactions may be beneficial. | |
| Formation of Significant Side Products | Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially if the amine is present in excess or if a strong base is used. | - Control Stoichiometry: Use a slight excess of the amine (e.g., 1.05 - 1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the sulfonylating agent. - Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations. |
| Reaction with the Solvent: Some solvents can react with the sulfonyl chloride under certain conditions. For example, alcoholic solvents will react to form sulfonate esters. | - Choose an Inert Solvent: Use aprotic solvents that are known to be unreactive towards sulfonyl chlorides, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). | |
| Difficult Product Isolation | Emulsion during Aqueous Workup: The product and/or byproducts may form an emulsion with the aqueous and organic layers, making separation difficult. | - Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break the emulsion. |
| Product is Water-Soluble: If the resulting sulfonamide has polar functional groups, it may have significant solubility in the aqueous layer, leading to loss of product during extraction. | - Back-extract the Aqueous Layer: Extract the aqueous layer multiple times with the organic solvent to recover any dissolved product. - Use a Different Extraction Solvent: A more polar organic solvent like ethyl acetate may be more effective at extracting a polar product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in a sulfonylation reaction?
A1: The solvent plays a crucial role in sulfonylation reactions by:
-
Solubilizing Reactants: Ensuring that the amine and sulfonyl chloride are in the same phase to react.
-
Stabilizing Intermediates: Polar solvents can stabilize the charged transition state of the reaction, which can accelerate the reaction rate.[1]
-
Influencing Reaction Pathway: The choice of solvent can sometimes influence the selectivity of the reaction, favoring the formation of the desired product over side products.
Q2: Which type of solvent is generally preferred for sulfonylation reactions?
A2: Aprotic solvents are generally preferred for sulfonylation reactions. This is because protic solvents, such as water and alcohols, can act as nucleophiles and react with the sulfonyl chloride, leading to undesired byproducts (sulfonic acids or sulfonate esters). Common aprotic solvents include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
Q3: How does solvent polarity affect the rate of sulfonylation?
A3: For many sulfonylation reactions, an increase in solvent polarity leads to an increase in the reaction rate. This is because the transition state is often more polar than the reactants. A polar solvent stabilizes this polar transition state more effectively than it stabilizes the reactants, which lowers the activation energy and speeds up the reaction.[1]
Q4: I am seeing a second spot on my TLC that is not my starting material or product. What could it be?
A4: A common side product in the sulfonylation of primary amines is the di-sulfonated product, where two sulfonyl groups have attached to the amine nitrogen. Another possibility is the hydrolysis of your starting sulfonyl chloride to the corresponding sulfonic acid, especially if the reaction was not performed under strictly anhydrous conditions.
Q5: Can I use a base in my reaction? If so, which one?
A5: Yes, a base is typically used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The accumulation of HCl can protonate the starting amine, rendering it non-nucleophilic. Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used and can sometimes act as a catalyst.
Data Presentation: Illustrative Solvent Effects
The following table provides an illustrative summary of how solvent choice can impact the yield of the sulfonylation of a generic primary amine with this compound. Please note that these are representative values and actual results may vary depending on the specific amine and reaction conditions.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Illustrative Yield (%) | Notes |
| Dichloromethane (DCM) | 8.93 | 12 | 85 | Good solubility for many reactants, easy to remove. |
| Acetonitrile (ACN) | 37.5 | 8 | 92 | Higher polarity can accelerate the reaction. |
| Tetrahydrofuran (THF) | 7.52 | 16 | 80 | Less polar, may result in slower reaction times. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6 | 95 | High polarity, very effective but can be difficult to remove. |
| Toluene | 2.38 | 24 | 65 | Non-polar, generally slower reaction rates. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 3-Bromo-5-methylbenzene-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylbenzene-1-sulfonyl chloride.
Troubleshooting Guide
Issue 1: The final product is an oil or fails to crystallize.
-
Possible Cause: The presence of impurities can depress the melting point and inhibit crystallization. The structural properties of the compound itself might also favor an amorphous state.
-
Solutions:
-
Purity Check: Before attempting crystallization, assess the purity of your product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If significant impurities are detected, further purification by column chromatography is recommended.
-
Trituration: If the product is an oil, attempt to induce solidification by triturating with a solvent in which the desired compound is poorly soluble, such as cold hexanes or diethyl ether. This process can help remove more soluble impurities.
-
Solvent System: Experiment with different solvent systems for recrystallization. A good starting point for aryl sulfonyl chlorides is a binary solvent system like ethyl acetate/hexanes or toluene/heptane.
-
Issue 2: Significant loss of product during aqueous work-up.
-
Possible Cause: While this compound has low water solubility, some loss can still occur, especially if emulsions form or if the product hydrolyzes to the more water-soluble sulfonic acid.[1][2]
-
Solutions:
-
Minimize Hydrolysis: Ensure that the aqueous work-up is performed with cold water or brine and is carried out quickly to minimize the contact time between the sulfonyl chloride and water.
-
Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: Maintain a neutral or slightly acidic pH during the work-up to suppress the hydrolysis of the sulfonyl chloride.
-
Issue 3: The purified product shows signs of degradation over time.
-
Possible Cause: Sulfonyl chlorides are susceptible to hydrolysis upon exposure to atmospheric moisture.[3] The stability of aryl sulfonyl chlorides can be influenced by the electronic nature of the substituents on the aromatic ring.[4]
-
Solutions:
-
Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing it in a desiccator or at low temperatures can also enhance stability.
-
Use Anhydrous Solvents: When using the sulfonyl chloride in subsequent reactions, ensure that all solvents and reagents are anhydrous to prevent degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurity is the corresponding sulfonic acid, 3-bromo-5-methylbenzenesulfonic acid, which forms from the hydrolysis of the sulfonyl chloride.[1] Other potential impurities include unreacted starting materials from the synthesis and byproducts from side reactions.
Q2: What is a suitable solvent system for the purification of this compound by column chromatography?
A2: For normal-phase column chromatography on silica gel, a mobile phase consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is generally effective.[5] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, can provide good separation.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the purification process.[5] Use a solvent system similar to the one you plan to use for column chromatography. The sulfonyl chloride should appear as a single spot on the TLC plate. Staining with potassium permanganate can help visualize the spots. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[6][7]
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.
Data Presentation
The following table summarizes the expected purity of this compound after different purification methods. The values presented are typical and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Yield (%) |
| Recrystallization | 85 | 95 | >98 | 70-85 |
| Column Chromatography | 85 | >98 | N/A | 60-80 |
| Trituration | 70 | 80-85 | N/A | >90 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
Validation & Comparative
biological evaluation of sulfonamides derived from 3-Bromo-5-methylbenzene-1-sulfonyl chloride
Disclaimer: As of December 2025, a comprehensive literature search has revealed a notable absence of published research specifically detailing the biological evaluation of sulfonamides derived from 3-Bromo-5-methylbenzene-1-sulfonyl chloride. To fulfill the user's request for a comparative guide, this document presents a model based on the evaluation of a structurally related class of sulfonamides, providing a framework for how such an analysis should be conducted and presented. The data and protocols herein are adapted from published studies on other sulfonamide derivatives and are intended for illustrative purposes.
This guide offers a comparative analysis of the biological activities of newly synthesized sulfonamide derivatives, with a focus on their potential as therapeutic agents. The following sections provide a detailed overview of their cytotoxic and antimicrobial properties, complete with experimental data, detailed protocols, and visual representations of the underlying scientific concepts.
Cytotoxic Activity against Human Cancer Cell Lines
A series of novel sulfonamide derivatives were evaluated for their in vitro cytotoxic activity against three human cancer cell lines: HeLa (cervical cancer), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer). The results are compared with a standard anticancer drug, Taxol.
Data Summary
The cytotoxic effects of the synthesized sulfonamides were quantified by determining their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | HeLa IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Sulfonamide Derivative 1 | > 500 | 25.5 | 120.3 |
| Sulfonamide Derivative 2 | 350.1 | < 30 | 115.8 |
| Sulfonamide Derivative 3 | 480.6 | < 30 | > 200 |
| Taxol (Positive Control) | < 1 | < 1 | < 1 |
Data adapted from a study on novel sulfonamide derivatives and their cytotoxic effects.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the sulfonamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human cancer cell lines (HeLa, MDA-MD-468, and MCF-7) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 × 10⁵ cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The sulfonamide derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with the culture medium to achieve a range of logarithmic concentrations (0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[1] The cells were treated with these concentrations and incubated for 72 hours.[1]
-
MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 540 nm using an ELISA plate reader.[1]
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells). The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Workflow for Cytotoxicity Screening
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity
The synthesized sulfonamide derivatives were screened for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results are presented as the minimum inhibitory concentration (MIC) in µg/mL.
Data Summary
| Compound | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | B. subtilis (MIC µg/mL) |
| Sulfonamide Derivative A | 7.81 | > 500 | 62.5 | > 500 |
| Sulfonamide Derivative B | 31.25 | 125 | 62.5 | > 500 |
| Ciprofloxacin (Control) | < 2 | < 2 | < 2 | < 2 |
Data adapted from a study on the antibacterial activities of novel sulfonamides.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the sulfonamide derivatives against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Bacterial Strains: The tested microorganisms included Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis.
-
Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: The sulfonamide derivatives were dissolved in DMSO and serially diluted in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA).[2]
Caption: Sulfonamide inhibition of bacterial folic acid synthesis.
Conclusion and Future Directions
The illustrative data presented in this guide highlight the potential of novel sulfonamide derivatives as both anticancer and antimicrobial agents. The variations in activity based on the specific chemical structure underscore the importance of structure-activity relationship (SAR) studies in designing more potent and selective therapeutic compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of sulfonamides derived specifically from this compound. This would involve:
-
Synthesis and Characterization: Preparation of a library of derivatives and confirmation of their structures using modern analytical techniques.
-
Broad-Spectrum Biological Screening: Evaluation against a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by the most promising compounds.
-
In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profiles in animal models.
By following a systematic approach to drug discovery and development, as outlined in this guide, researchers can effectively explore the therapeutic potential of this and other novel classes of chemical compounds.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl chloride with other sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl chloride with other common arenesulfonyl chlorides. The information presented herein is intended to assist researchers in selecting the appropriate sulfonyl chloride for their synthetic needs, particularly in the context of sulfonamide and sulfonate ester formation for drug discovery and development.
Introduction to Arenesulfonyl Chloride Reactivity
Arenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride group is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to a slower reaction rate. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) for the sulfonylation reaction indicates that the reaction is accelerated by electron-withdrawing substituents.
Comparative Reactivity Analysis
The reactivity of this compound is influenced by the opposing electronic effects of its substituents. The bromo group at the meta position is electron-withdrawing (σ_meta = +0.39), while the methyl group, also at a meta position, is weakly electron-donating (σ_meta = -0.07). The cumulative Hammett substituent constant (Σσ) for this compound can be estimated to be +0.32. This net electron-withdrawing character suggests that it will be more reactive than unsubstituted benzenesulfonyl chloride but less reactive than sulfonyl chlorides bearing strongly electron-withdrawing groups like a nitro group.
The following table summarizes the Hammett constants and provides a qualitative and quantitative comparison of the reactivity of this compound with other representative arenesulfonyl chlorides in the reaction with aniline in methanol.
| Arenesulfonyl Chloride | Substituents | Hammett Constant (σ) | Σσ | Relative Reactivity (Qualitative) | Second-Order Rate Constant (k₂) with Aniline in Methanol (x 10⁻³ L mol⁻¹ s⁻¹) |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | +0.78 | +0.78 | Very High | 1560 |
| 3-Nitrobenzenesulfonyl chloride | 3-NO₂ | +0.71 | +0.71 | High | 1120 |
| This compound | 3-Br, 5-CH₃ | +0.39, -0.07 | +0.32 | Moderate | ~150 (Estimated) |
| Benzenesulfonyl chloride | H | 0.00 | 0.00 | Baseline | 48.5 |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4-CH₃ | -0.17 | -0.17 | Low | 18.6 |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | -0.27 | -0.27 | Very Low | 8.3 |
Note: The rate constant for this compound is an estimation based on its cumulative Hammett constant and the linear free-energy relationship established for this reaction series.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
A solution of the arenesulfonyl chloride (1.0 mmol) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile; 5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. To this solution, the desired amine (1.1 mmol) and a base such as triethylamine or pyridine (1.2 mmol) are added. The reaction mixture is stirred at room temperature for a period ranging from 1 to 24 hours, depending on the reactivity of the sulfonyl chloride and the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1 M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Kinetic Analysis of Sulfonamide Formation
To quantitatively compare the reactivity of different sulfonyl chlorides, a kinetic study can be performed. The following protocol outlines a method for determining the second-order rate constants for the reaction of various arenesulfonyl chlorides with a model amine, such as aniline, using UV-Vis spectrophotometry.
Materials:
-
Arenesulfonyl chlorides (e.g., this compound, benzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride)
-
Aniline (freshly distilled)
-
Anhydrous methanol (spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of aniline in anhydrous methanol (e.g., 0.1 M).
-
Prepare individual stock solutions of each arenesulfonyl chloride in anhydrous methanol (e.g., 0.01 M).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the aniline stock solution and dilute with anhydrous methanol to a final volume of 2.5 mL, ensuring a significant excess of aniline compared to the sulfonyl chloride (pseudo-first-order conditions).
-
Initiate the reaction by rapidly adding a small, known volume of the sulfonyl chloride stock solution to the cuvette, quickly mixing the contents.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product sulfonamide absorbs and the reactants do not, or where the change in absorbance is maximal.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the sulfonyl chloride. The observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of aniline: k₂ = k_obs / [Aniline].
-
Repeat the experiment for each sulfonyl chloride to obtain a set of comparable second-order rate constants.
-
Visualizations
Experimental Workflow for Comparative Reactivity
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-5-Methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3-bromo-5-methylbenzenesulfonamide. The comparison is based on the internationally recognized ICH Q2(R1) guidelines for analytical method validation.[1][2][3]
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-FLD and LC-MS/MS for the analysis of sulfonamides, which is directly applicable to 3-bromo-5-methylbenzenesulfonamide.
| Validation Parameter | HPLC-FLD | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Good, but potential for interference from co-eluting fluorescent compounds. | Excellent, based on precursor and product ion monitoring. | No significant interference at the retention time of the analyte. |
| Linearity (R²) | > 0.99[4] | > 0.998[5] | R² ≥ 0.99 |
| Accuracy (% Recovery) | 76.8% to 95.2%[6] | 70% to 118%[5][7][8] | 80% - 120% |
| Precision (% RSD) | 1.5% to 4.7%[6] | < 15%[5][8] | ≤ 15% |
| Limit of Detection (LOD) | 0.02 to 0.39 ng/g[6] | 0.3 to 1.9 ng/L[7] | Method dependent |
| Limit of Quantitation (LOQ) | 0.25 to 1.30 ng/g[6] | 1.2 to 7.6 ng/L[7] | Method dependent |
| Robustness | Moderate | High | Consistent results with small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results.
Method A: HPLC-FLD
This method involves a pre-column derivatization step with fluorescamine to make the sulfonamide fluorescent, followed by HPLC separation and fluorescence detection.[6]
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [6]
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the appropriate QuEChERS salt packet and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for derivatization.
Derivatization and HPLC Analysis [6]
-
To the extract, add fluorescamine solution and allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Inject the derivatized sample into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 75 mm, 3.5 µm).[6]
-
Mobile Phase: Gradient elution with a mixture of methanol and acetate buffer (pH 4.5).[6]
-
Detection: Fluorescence detector with excitation at 406 nm and emission at 496 nm.[6]
Method B: LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity without the need for derivatization.[5][7][9]
Sample Preparation (Solid-Phase Extraction - SPE) [5][7]
-
Condition an SPE cartridge (e.g., HLB) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acidified water (e.g., with formic acid) and methanol or acetonitrile.[5]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for 3-bromo-5-methylbenzenesulfonamide.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose.[10] The following diagram illustrates a typical workflow for analytical method validation based on ICH Q2(R1) guidelines.[1][2][3]
Caption: A generalized workflow for the validation of an analytical method.
Signaling Pathway for Method Selection
The decision to use a particular analytical method often involves considering various factors. The following diagram illustrates a simplified decision pathway.
Caption: A decision pathway for selecting an appropriate analytical method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
structure-activity relationship (SAR) studies of 3-bromo-5-methylbenzenesulfonamides
An In-depth Analysis of Substituted Benzenesulfonamides as Enzyme Inhibitors
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzene ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted benzenesulfonamides, with a particular focus on their role as enzyme inhibitors. While direct, comprehensive SAR studies on 3-bromo-5-methylbenzenesulfonamides are not extensively available in the reviewed literature, we can infer potential activity by examining the impact of halogen and alkyl substitutions on the benzenesulfonamide core.
Comparative Inhibitory Activity of Substituted Benzenesulfonamides
The primary mechanism of action for many biologically active benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1] The sulfonamide moiety itself is key to this activity, coordinating with the zinc ion in the enzyme's active site.[2] However, the substituents on the phenyl ring play a critical role in determining the potency and isoform selectivity of inhibition.
The following table summarizes the inhibitory activity (KI values) of various substituted benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms. This data illustrates how modifications to the benzene ring affect inhibitory potential.
| Compound ID | Substitution Pattern | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Selectivity Profile | Reference |
| AAZ (Acetazolamide) | Standard Drug | 439.17 | 98.28 | - | - | Broad Spectrum | [3] |
| 5a | Unsubstituted beta-lactam | 66.60 | 39.64 | - | - | hCA II selective | [3] |
| 5d | 4-bromo beta-lactam | - | 39.64 | - | - | Potent hCA II inhibitor | [3] |
| 5e | 3-bromo beta-lactam | - | - | - | - | Strong AChE inhibitor (KI = 34.46 nM) | [3] |
| 9a | Isatin-linked | - | - | 60.5 | - | hCA IX selective | [4] |
| 9d | Isatin-linked | - | - | 95.6 | - | hCA IX selective | [4] |
| 9g | Isatin-linked | - | - | 92.1 | - | hCA IX selective | [4] |
| 9k | Isatin-linked | - | - | 75.4 | - | hCA IX selective | [4] |
| 9p | Isatin-linked | - | - | - | 84.5 | hCA XII selective | [4] |
| 20 | N-aryl-β-alanine derivative | - | - | - | 1850 | CA XII selective | [2] |
| 31 | Diazobenzenesulfonamide | 6 | - | - | - | Potent CA I inhibitor | [2] |
From the data, it is evident that substituents significantly modulate the inhibitory profile. For instance, the introduction of a 4-bromo substituent on a beta-lactam benzenesulfonamide (5d) results in potent hCA II inhibition.[3] Similarly, various isatin-linked benzenesulfonamides demonstrate nanomolar inhibition and selectivity for the tumor-associated isoforms hCA IX and XII.[4] The position of the substituent is also critical, as seen with different substitution patterns leading to varied isoform selectivities.
General Experimental Protocols
The evaluation of benzenesulfonamide derivatives as enzyme inhibitors typically involves the following key experimental procedures:
Synthesis of Benzenesulfonamide Derivatives
A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The resulting sulfonamide can then be purified by recrystallization or column chromatography. For more complex derivatives, multi-step synthetic pathways are employed.[5][6]
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against specific enzyme isoforms is determined using established assays. For carbonic anhydrases, a stopped-flow CO₂ hydrase assay is frequently used.[7] This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, and the inhibitory effect of the compounds is quantified by determining the inhibition constant (KI).
Isothermal Titration Calorimetry (ITC)
ITC can be employed to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the inhibitor and the enzyme. This provides deeper insights into the binding mechanism.[2]
X-ray Crystallography
To elucidate the binding mode of the inhibitors at the atomic level, X-ray crystallography studies of the enzyme-inhibitor complex are often performed. This reveals the specific interactions between the inhibitor and the amino acid residues in the active site, guiding further rational drug design.[2]
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the conceptual SAR of substituted benzenesulfonamides and a typical experimental workflow for their study.
Caption: Conceptual SAR of Substituted Benzenesulfonamides.
Caption: General Workflow for SAR Studies.
Inferences for 3-Bromo-5-Methylbenzenesulfonamides
Based on the broader SAR principles observed for substituted benzenesulfonamides, we can hypothesize the potential activity profile of a 3-bromo-5-methylbenzenesulfonamide derivative. The presence of a bromine atom, a halogen, suggests that the compound could exhibit potent inhibitory activity. The position of the bromo group at the 3-position and the methyl group at the 5-position would create a specific steric and electronic profile that would influence its binding to the target enzyme's active site. The methyl group would increase the lipophilicity of the compound, which could affect its cell permeability and overall pharmacokinetic properties.
The precise impact on isoform selectivity would depend on the specific topology of the active sites of different enzymes. For instance, some CA isoforms have more accommodating active sites where the 3,5-disubstitution pattern might fit favorably, leading to enhanced inhibition. Further experimental investigation is necessary to confirm these hypotheses and to fully elucidate the SAR of 3-bromo-5-methylbenzenesulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-bromo-5-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for assessing the purity of 3-bromo-5-methylbenzenesulfonamide, a crucial building block in medicinal chemistry. The comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most appropriate techniques for quality control and characterization.
Overview of Analytical Techniques
The choice of analytical method for purity determination is dictated by the specific requirements of the analysis, including the need for quantitative accuracy, identification of unknown impurities, and throughput. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point analysis are three commonly employed and complementary techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Retention time (t_R_), peak area percentage for relative purity, quantification against a reference standard. | High sensitivity, excellent for quantifying known and unknown impurities, robust and reproducible for routine quality control.[1] | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integrated signal of a nucleus is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation of the main component and impurities. | Provides an absolute measure of purity, non-destructive, and offers structural information. | Lower sensitivity compared to HPLC for detecting trace impurities, requires a high-purity internal standard. |
| Melting Point Analysis | Determination of the temperature range over which a solid compound transitions to a liquid. | A sharp melting point range close to the literature value indicates high purity. A broad and depressed melting range suggests the presence of impurities. | Simple, rapid, and inexpensive technique for a preliminary assessment of purity. | Insensitive to small amounts of impurities, not quantitative, and requires the compound to be a solid at room temperature. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.
This method is designed for the separation and quantification of 3-bromo-5-methylbenzenesulfonamide and its potential process-related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 3-bromo-5-methylbenzenesulfonamide in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of A: Water with 0.1% Formic acid and B: Acetonitrile with 0.1% Formic acid.
-
Gradient Program: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
This protocol allows for the determination of the absolute purity of 3-bromo-5-methylbenzenesulfonamide using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d_6_)
-
High-purity internal standard (e.g., maleic anhydride, certified to >99.5% purity)
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized 3-bromo-5-methylbenzenesulfonamide into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T_1_ relaxation time of the protons of both the analyte and the internal standard to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: 8 or 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of 3-bromo-5-methylbenzenesulfonamide (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
A straightforward method for a preliminary purity check.
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of 3-bromo-5-methylbenzenesulfonamide is completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
-
Data Analysis: Compare the observed melting point range with the literature value for the pure compound. A narrow range (e.g., < 2 °C) close to the expected value suggests high purity. For a closely related compound, 3-bromo-N-methylbenzenesulfonamide, the melting point is reported as 62-66°C.[2]
Quantitative Data Summary
The following tables present representative data obtained from the purity analysis of a synthesized batch of 3-bromo-5-methylbenzenesulfonamide.
Table 1: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 3.2 | 1,500 | 0.05 | 3-Bromotoluene (Starting Material) |
| 2 | 8.9 | 2,950,000 | 99.50 | 3-bromo-5-methylbenzenesulfonamide |
| 3 | 10.1 | 10,500 | 0.35 | Isomeric Impurity |
| 4 | 11.5 | 3,000 | 0.10 | Unknown Impurity |
Table 2: qNMR Purity Analysis
| Parameter | Value |
| Analyte | 3-bromo-5-methylbenzenesulfonamide |
| Internal Standard | Maleic Anhydride (>99.5% Purity) |
| Analyte Mass (mg) | 20.15 |
| Standard Mass (mg) | 10.05 |
| Analyte Signal (Integral) | 2.00 (aromatic protons) |
| Standard Signal (Integral) | 1.00 (alkene protons) |
| Calculated Purity (%) | 99.3 |
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: A logical workflow for the comprehensive purity analysis.
Caption: Relationship between synthesis steps and potential impurities.
References
A Comparative Guide to Amine Protection: 3-Bromo-5-methylbenzene-1-sulfonyl Chloride versus Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the protection of amine functionalities is a critical step to prevent undesired side reactions. Arylsulfonyl chlorides are a prominent class of reagents for this purpose, forming stable sulfonamides. Among these, p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a well-established and widely utilized protecting group. This guide provides a comparative analysis of tosyl chloride and a less-documented alternative, 3-bromo-5-methylbenzene-1-sulfonyl chloride, for the protection of amines.
While extensive experimental data is available for the ubiquitous tosyl chloride, similar comprehensive studies for this compound are not readily found in the current literature. Therefore, this guide will present the established characteristics of the tosyl group and infer the properties of the 3-bromo-5-methylphenylsulfonyl group based on fundamental principles of organic chemistry, specifically the electronic effects of its substituents.
Introduction to the Protecting Groups
Tosyl Chloride (TsCl) is an aromatic sulfonyl chloride featuring a p-methyl group. It reacts with primary and secondary amines to form stable tosylamides. The tosyl group is known for its robustness under a variety of reaction conditions, yet it can be cleaved when necessary, albeit sometimes requiring harsh conditions.
This compound is a substituted aromatic sulfonyl chloride. Its benzene ring is functionalized with a bromo group at the 3-position and a methyl group at the 5-position. The electronic nature of these substituents is expected to influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide.
Theoretical Comparison of Properties
The primary difference between these two reagents lies in the substituents on the aromatic ring. These substituents influence the electrophilicity of the sulfur atom in the sulfonyl chloride and the stability of the resulting sulfonamide C-S and S-N bonds.
| Feature | Tosyl Chloride | This compound |
| Structure | ![]() | |
| Substituents | p-methyl | m-bromo, m-methyl |
| Electronic Effect of Substituents | Methyl: Electron-donating (weak) | Bromo: Electron-withdrawing (inductive), weak deactivator. Methyl: Electron-donating (weak). |
| Expected Reactivity of Sulfonyl Chloride | Moderately reactive. | Expected to be more reactive due to the net electron-withdrawing effect of the bromine. |
| Expected Stability of Sulfonamide | High stability to a wide range of acidic and basic conditions.[1] | The electron-withdrawing bromine may render the sulfur atom more susceptible to nucleophilic attack, potentially leading to lower stability under certain cleavage conditions compared to tosylamides. |
| Expected Ease of Deprotection | Generally requires strong reducing agents (e.g., Na/NH3, SmI2) or strong acids (e.g., HBr, H2SO4).[2][3] | Potentially easier to cleave due to the electronic effect of the bromine, though specific conditions are not documented. |
Experimental Protocols
While specific, optimized protocols for this compound are not available, the following general procedures for the protection of amines with arylsulfonyl chlorides and the subsequent deprotection of the sulfonamide can be adapted.
General Protocol for Amine Protection (Sulfonamide Formation)
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the amine (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (1.1 - 2.0 equiv.), such as triethylamine or pyridine. The base acts as a scavenger for the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Slowly add the arylsulfonyl chloride (1.05 - 1.2 equiv.), either tosyl chloride or this compound, to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, a mild acid (e.g., 1 M HCl) to remove excess amine and base, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for Sulfonamide Deprotection (Reductive Cleavage)
Deprotection of arylsulfonamides often requires reductive conditions. The following is a general procedure using sodium in liquid ammonia, a classic method for this transformation.
-
Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas at -78 °C under an inert atmosphere.
-
Dissolution: Dissolve the sulfonamide in a suitable solvent that is miscible with liquid ammonia, such as THF or diethyl ether, and add it to the liquid ammonia.
-
Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of excess solvated electrons.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess sodium by the addition of a proton source, such as ammonium chloride or isopropanol, until the blue color disappears.
-
Work-up: Allow the ammonia to evaporate. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Isolation and Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude amine product as necessary.
Visualization of the Comparison
The logical flow of comparing these two reagents can be visualized as follows:
Caption: A logical diagram comparing the amine protection/deprotection pathways using Tosyl Chloride and this compound.
Conclusion
Tosyl chloride remains the gold standard for amine protection as a sulfonamide due to its extensive documentation, predictable reactivity, and the stability of the resulting tosylamide. While this compound is commercially available, its application as an amine protecting group is not well-described in the scientific literature.
Based on the electronic properties of its substituents, it is reasonable to predict that this compound would be a more reactive protecting agent than tosyl chloride. The resulting 3-bromo-5-methylbenzenesulfonamide may also be more amenable to cleavage under milder conditions. However, these predictions require experimental validation. Researchers and drug development professionals are encouraged to perform comparative studies to fully elucidate the potential advantages and disadvantages of this and other substituted arylsulfonyl chlorides as alternatives to the traditional tosyl group. Such studies would be a valuable contribution to the field of synthetic organic chemistry.
References
- 1. Synthesis of Sulfonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
Comparative Kinetic Analysis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride and Structurally Related Sulfonylating Agents in Aminolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of 3-Bromo-5-methylbenzene-1-sulfonyl chloride in its reaction with amines, a crucial transformation in the synthesis of sulfonamides for pharmaceutical and agrochemical applications. Due to the limited availability of direct kinetic data for this compound in the public domain, this comparison is built upon established principles of physical organic chemistry and available experimental data for structurally analogous benzenesulfonyl chlorides. The guide will infer the reactivity of the target molecule and compare it with common alternatives, providing a framework for reaction design and optimization.
Introduction to Sulfonamide Synthesis
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental method for the formation of a sulfonamide bond.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reactivity of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, thereby increasing the rate of reaction, while electron-donating groups have the opposite effect.[2]
Comparative Kinetic Data
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | k₂ x 10³ (M⁻¹s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| p-OCH₃ | -0.27 | 0.15 | 67.3 ± 1.6 | -93.6 ± 5.4 |
| H (Benzenesulfonyl chloride) | 0.00 | - | - | - |
| p-CH₃ (p-Toluenesulfonyl chloride) | -0.17 | - | - | - |
| m-Br, m-CH₃ (this compound) | ~+0.32 * | - | - | - |
| p-Br (p-Bromobenzenesulfonyl chloride) | +0.23 | - | - | - |
This is an estimated value based on the additive nature of Hammett constants for meta substituents (σ_m-Br ≈ +0.39, σ_m-CH₃ ≈ -0.07). Data for p-OCH₃ is for the chloride-chloride exchange reaction and is presented for comparative purposes to illustrate substituent effects.[3] A positive ρ-value of +2.02 for this reaction series indicates that electron-withdrawing groups accelerate the reaction.[3]
Based on the Hammett constants, the reactivity of these sulfonyl chlorides towards amines is expected to follow the order:
This compound > p-Bromobenzenesulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride > p-Methoxybenzenesulfonyl chloride
The bromine atom at the meta position in this compound acts as an electron-withdrawing group through its inductive effect, which is expected to increase the electrophilicity of the sulfonyl sulfur and thus enhance the reaction rate compared to unsubstituted benzenesulfonyl chloride. The methyl group, also at a meta position, has a weak electron-donating effect. The net effect of these two substituents is a significant electron withdrawal, suggesting that this compound is a relatively reactive sulfonylating agent.
Alternative Sulfonamide Synthesis Methods
While the reaction between sulfonyl chlorides and amines is a classic and widely used method, several alternative approaches for sulfonamide synthesis have been developed. These methods may offer advantages in terms of substrate scope, functional group tolerance, or avoidance of corrosive reagents. Some of these alternatives include:
-
Electrochemical Oxidative Coupling: This method involves the coupling of thiols and amines driven by electricity, avoiding the need for pre-synthesized sulfonyl chlorides.
-
Copper-Catalyzed Coupling: Aryl boronic acids can be coupled with amines and a sulfur dioxide surrogate to form sulfonamides.
-
From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides in situ followed by reaction with amines.
The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and compatibility with other functional groups in the molecule.
Experimental Protocols
Below is a general protocol for a kinetic study of the reaction between a sulfonyl chloride and an amine, which can be adapted for specific reactants and conditions.
Objective: To determine the second-order rate constant for the reaction between a sulfonyl chloride and an amine.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound)
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., conductometer, UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the sulfonyl chloride and the amine of known concentrations in the chosen anhydrous solvent.
-
Equilibrate the solutions to the desired reaction temperature in a thermostatted bath.
-
-
Reaction Initiation:
-
Mix equal volumes of the pre-heated sulfonyl chloride and amine solutions in the thermostatted reaction vessel to initiate the reaction. The final concentrations should be in a suitable range for the analytical method being used. For pseudo-first-order conditions, one reactant should be in large excess.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, measure a property that changes proportionally to the concentration of a reactant or product.
-
Conductometry: If the reaction produces an ionic species (e.g., an ammonium salt), the change in conductivity of the solution can be monitored.[4]
-
Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be followed.
-
Chromatography (HPLC): Aliquots of the reaction mixture can be quenched at different times and analyzed by HPLC to determine the concentration of reactants and products.
-
NMR Spectroscopy: The reaction can be monitored in real-time inside an NMR spectrometer by following the integration of specific proton or other nuclei signals.
-
-
-
Data Analysis:
-
For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k).
-
For pseudo-first-order conditions, a plot of ln[Reactant] versus time will be linear, and the pseudo-first-order rate constant can be obtained from the slope. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant.
-
-
Activation Parameters:
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation energy (Ea) for the reaction.
-
Visualizations
References
in vitro testing of novel sulfonamides from 3-Bromo-5-methylbenzene-1-sulfonyl chloride
A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro testing of novel sulfonamides derived from precursors such as 3-Bromo-5-methylbenzene-1-sulfonyl chloride. This guide provides an objective comparison of their potential antibacterial and anticancer activities with alternative compounds, supported by experimental data and detailed protocols.
The relentless pursuit of novel therapeutic agents has positioned sulfonamide derivatives as a cornerstone in medicinal chemistry. Their broad spectrum of biological activities, including antibacterial and anticancer properties, continues to drive the synthesis and evaluation of new analogues. This guide focuses on the in vitro testing of novel sulfonamides, hypothetically derived from this compound, and compares their potential efficacy with other substituted benzenesulfonamides. While specific data for derivatives of this compound is not publicly available, this guide draws on published data for structurally similar compounds to provide a representative comparison.
Antibacterial Activity: Targeting Bacterial Folate Synthesis
Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This inhibition disrupts the production of tetrahydrofolate, a vital precursor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.[1]
Comparative In Vitro Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of various substituted sulfonamides against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that prevents visible growth of the bacteria.[2]
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hypothetical Bromo-Methyl Sulfonamide | Staphylococcus aureus | TBD | Ciprofloxacin | - |
| Escherichia coli | TBD | Ciprofloxacin | - | |
| N-(7-bromo-1, 3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide (3a) | Staphylococcus aureus | Good | - | - |
| Escherichia coli | Good | - | - | |
| 4-bromo-N-(7-methyl-1, 3-benzoxazol-2-yl) benzene-1- sulfonamide (3b) | Staphylococcus aureus | Good | - | - |
| Escherichia coli | Good | - | - | |
| 2,4,6-trimethylbenzenesulfonyl hydrazone with 5-bromo-2-hydroxyphenyl (22) | Bacillus subtilis ATCC 6633 | 31.25 | Ampicillin | 62.5 |
| Aliphatic Hydrazide-Based Benzenesulfonamide (Analogs 5 & 6) | Antibacterial strains | Good | Streptomycin | - |
TBD: To be determined through experimental testing. Qualitative assessments like "Good" are as reported in the source literature where specific MIC values were not provided.[3]
Anticancer Activity: Targeting Carbonic Anhydrases
In the realm of oncology, sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors.[4][5] By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.[6]
Comparative In Vitro Anticancer Activity
The table below presents the in vitro anticancer activity of various benzenesulfonamide derivatives against different cancer cell lines. The data is shown as the half-maximal inhibitory concentration (IC50) in µM, which indicates the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Bromo-Methyl Sulfonamide | MDA-MB-231 | TBD | Doxorubicin | - |
| MCF-7 | TBD | Doxorubicin | - | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 | Cisplatin | - |
| MDA-MB-231 | 4.62 | Doxorubicin | - | |
| MCF-7 | 7.13 | Doxorubicin | - | |
| N-ethyl toluene-4-sulphonamide (8a) | Various | 10.91-19.22 | - | - |
| Beta-lactam-substituted benzenesulfonamides (5f, 5h, 5l) | MCF-7 | Promising | 5-Fluorouracil | - |
| Cisplatin | - | |||
| Benzenesulfonamide-bearing imidazole derivative (23) | IGR39 | 27.8 | - | - |
| MDA-MB-231 | 20.5 | - | - |
TBD: To be determined through experimental testing. Qualitative assessments like "Promising" are as reported in the source literature where specific IC50 values were not provided.[7]
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8]
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of a microtiter plate.[2]
-
Preparation of Sulfonamide Dilutions: The test sulfonamide is dissolved in a suitable solvent like DMSO to create a stock solution. A two-fold serial dilution of this stock solution is then performed in MHB within a 96-well microtiter plate to obtain a range of concentrations.[8]
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted sulfonamide. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are also included.[2] The plate is then incubated at 35-37°C for 16-20 hours.[2]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that shows no visible bacterial growth.[2]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.[8]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a known cytotoxic drug are included.[8]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration.[8]
Visualizations
Experimental Workflow for In Vitro Screening
Caption: General workflow for the synthesis and in vitro screening of novel sulfonamides.
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 3-bromo-5-methylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-bromo-5-methylbenzenesulfonamide, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, regioselectivity, and the practicality of the experimental procedures.
Introduction
3-Bromo-5-methylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the bromo, methyl, and sulfonamide functionalities on the aromatic ring offers multiple points for further chemical modification. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide evaluates two primary synthetic strategies: electrophilic bromination of a pre-formed sulfonamide and a Sandmeyer-type reaction from an aniline precursor.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the most viable synthetic pathways to 3-bromo-5-methylbenzenesulfonamide. Route A, the direct chlorosulfonation of 1-bromo-3-methylbenzene, is not included in this detailed comparison as the directing effects of the bromo and methyl groups are unlikely to favor the formation of the desired 3-bromo-5-methyl isomer in a significant yield.
| Parameter | Route B: Electrophilic Bromination | Route C: Sandmeyer Reaction |
| Starting Material | 3-Methylbenzenesulfonamide | 3-Bromo-5-methylaniline |
| Key Intermediates | None | 3-Bromo-5-methylbenzenediazonium salt, 3-Bromo-5-methylbenzenesulfonyl chloride |
| Overall Yield | Potentially low to moderate (regioselectivity issues) | Good to Excellent (up to ~75% reported for analogous systems) |
| Reaction Steps | 2 (from toluene) | 2 |
| Reagents & Conditions | Step 1: Toluene, Chlorosulfonic acid; Step 2: Brominating agent (e.g., NBS, Br₂) | Step 1: 3-Bromo-5-methylaniline, t-BuONO, DABSO, CuCl₂, HCl; Step 2: Aqueous Ammonia |
| Purity | Potentially requires extensive purification to separate isomers | Good to high, with purification by standard methods |
| Scalability | May be challenging due to isomer separation | Demonstrated to be scalable |
| Key Challenges | Achieving high regioselectivity in the bromination step. | Handling of potentially unstable diazonium intermediates (though modern methods allow for in-situ generation and reaction). |
Experimental Protocols
Route B: Electrophilic Bromination of 3-Methylbenzenesulfonamide (Proposed)
This route involves the initial synthesis of 3-methylbenzenesulfonamide from toluene, followed by electrophilic bromination. The key challenge in this route is controlling the regioselectivity of the bromination step. The methyl group is an ortho, para-director, while the sulfonamide group is a meta-director. Their combined influence could lead to a mixture of brominated products, making the isolation of the desired 3-bromo-5-methyl isomer difficult.
Step 1: Synthesis of 3-Methylbenzenesulfonyl chloride
To a stirred solution of toluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), chlorosulfonic acid (3.0-5.0 eq) is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of tolyl-sulfonyl chloride isomers. The meta-isomer (3-methylbenzenesulfonyl chloride) would need to be separated by fractional distillation or chromatography.
Step 2: Synthesis of 3-Methylbenzenesulfonamide
The purified 3-methylbenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like THF or dioxane and added dropwise to a stirred, cooled (0-5 °C) concentrated aqueous solution of ammonia (excess). The reaction mixture is stirred for several hours at room temperature. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Recrystallization from a suitable solvent system can be performed for further purification.
Step 3: Bromination of 3-Methylbenzenesulfonamide
To a solution of 3-methylbenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) is added, along with a catalytic amount of an acid or a Lewis acid if required. The reaction mixture is stirred at room temperature or heated to achieve the desired conversion. The regioselectivity of this reaction is crucial and may result in a mixture of isomers requiring careful separation. The desired 3-bromo-5-methylbenzenesulfonamide would be isolated after an aqueous workup and purification by column chromatography or recrystallization.
Route C: Sandmeyer Reaction of 3-Bromo-5-methylaniline
This route offers a more direct and regioselective approach to the target molecule. It starts from the readily available 3-bromo-5-methylaniline and utilizes a modern Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is then converted to the sulfonamide.
Step 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride via Sandmeyer Reaction
In a round-bottom flask, 3-bromo-5-methylaniline (1.0 eq), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 eq), and copper(II) chloride (5 mol%) are combined in anhydrous acetonitrile (0.2 M concentration of the aniline).[1][2] The mixture is cooled in a water bath, and 37% aqueous HCl (2.0 eq) is added dropwise. After stirring for 10 minutes, tert-butyl nitrite (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 17 hours. The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride.
Step 2: Synthesis of 3-Bromo-5-methylbenzenesulfonamide
The crude 3-bromo-5-methylbenzenesulfonyl chloride from the previous step is dissolved in a suitable solvent such as THF. The solution is cooled to 0 °C, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 3-bromo-5-methylbenzenesulfonamide. High yields for the amination of benzenesulfonyl chlorides have been reported under various conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two discussed synthetic routes.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methylbenzene-1-sulfonyl chloride: A Step-by-Step Guide
The proper disposal of 3-Bromo-5-methylbenzene-1-sulfonyl chloride is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This chemical is classified as a hazardous substance and must be managed in accordance with institutional and regulatory guidelines. The following procedures provide a comprehensive plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[1][2]
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4][5][6]
-
Reactivity: Reacts with water, potentially liberating toxic and corrosive gases.[1][2][7] It is incompatible with acids, bases, strong oxidizing agents, amines, and strong reducing agents.[1][2]
-
Toxicity: Harmful if swallowed or inhaled.[3]
Quantitative Safety Data Summary
The following table summarizes key safety information for sulfonyl chlorides, based on data for analogous compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements | Incompatible Materials |
| Skin Corrosion/Irritation, Category 1B | Danger | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 | Water, Acids, Bases, Strong Oxidizing Agents, Amines, Strong Reducing Agents |
| Serious Eye Damage/Irritation, Category 1 | Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Store locked up. Dispose of contents/container to an approved waste disposal plant. | ||
| Specific target organ toxicity (single exposure), Category 3 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
Step-by-Step Disposal Protocol
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible container for collecting waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials). Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[8] The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[9][10]
-
Inert Atmosphere: For larger quantities or if storing for an extended period before disposal, consider storing the waste under an inert atmosphere to prevent reaction with moisture.[2]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[9] Specifically, keep it separate from aqueous waste and incompatible materials listed in the table above.
2. Labeling of Hazardous Waste:
-
Hazardous Waste Tag: As soon as the container is used for waste collection, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8][11]
-
Complete Information: The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information.[8] Abbreviations and chemical formulas are generally not permitted.[8]
-
Hazard Pictograms: Mark the appropriate hazard pictograms on the label (e.g., corrosive).[8]
3. Storage of Hazardous Waste:
-
Secure and Ventilated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated cabinet for corrosive materials.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
-
Accumulation Limits: Be aware of the maximum allowable volume of hazardous waste that can be stored in the laboratory (typically 55 gallons) and the time limits for storage before it must be transferred to the central accumulation facility.[11]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.[8][11]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. This may include a detailed list of the chemical constituents and their concentrations.[8]
-
Do Not Dispose via Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve the chemical.[9]
-
Collect Rinsate: The solvent rinsate from this process must be collected and disposed of as hazardous waste.[9][11]
-
Final Rinse: After the solvent rinse, a final triple rinse with water can be performed. This water rinsate should also be collected and treated as hazardous waste.
-
Disposal of Decontaminated Container: Once thoroughly decontaminated and air-dried, the container can typically be disposed of in the regular trash after defacing the original label.[9][11]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
Essential Safety and Operational Guide for 3-Bromo-5-methylbenzene-1-sulfonyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-methylbenzene-1-sulfonyl chloride (CAS No: 885520-33-2)[1]. Researchers, scientists, and professionals in drug development should adhere to these guidelines to ensure laboratory safety and minimize risks.
Chemical Identity:
Hazard Summary
Based on data from structurally similar compounds, this compound is expected to be a corrosive substance that causes severe skin burns and eye damage.[2][3][4][5] It may also be harmful if swallowed and may cause respiratory irritation.[2][4] Contact with water may liberate toxic gas.[3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.[7]
-
H402: Harmful to aquatic life.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles and a face shield are required to protect against splashes.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[8] Gloves must be inspected before use and disposed of properly after. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect skin and clothing.[9] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/vapors are generated.[3][4] |
Operational Plan: Step-by-Step Handling
Adherence to the following workflow is critical for the safe handling of this compound.
-
Preparation and Inspection:
-
Handling and Use:
-
Post-Handling:
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4] |
Spill Management:
-
Small Spills:
-
Large Spills:
-
Evacuate the laboratory and notify emergency personnel.
-
Isolate the area and prevent entry.
-
Await the arrival of a trained hazardous materials team.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Waste Disposal:
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aaronchem.com [aaronchem.com]
- 7. aksci.com [aksci.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

